Biotin-TAT (47-57)
Beschreibung
BenchChem offers high-quality Biotin-TAT (47-57) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-TAT (47-57) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C74H132N34O16S |
|---|---|
Molekulargewicht |
1786.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C74H132N34O16S/c75-29-5-3-13-43(99-59(114)42(15-7-31-90-68(78)79)97-56(112)38-96-58(113)51(37-40-23-25-41(109)26-24-40)98-55(111)22-2-1-21-53-57-52(39-125-53)107-74(124)108-57)60(115)100-44(14-4-6-30-76)61(116)101-45(16-8-32-91-69(80)81)62(117)102-47(18-10-34-93-71(84)85)64(119)105-49(27-28-54(77)110)66(121)104-46(17-9-33-92-70(82)83)63(118)103-48(19-11-35-94-72(86)87)65(120)106-50(67(122)123)20-12-36-95-73(88)89/h23-26,42-53,57,109H,1-22,27-39,75-76H2,(H2,77,110)(H,96,113)(H,97,112)(H,98,111)(H,99,114)(H,100,115)(H,101,116)(H,102,117)(H,103,118)(H,104,121)(H,105,119)(H,106,120)(H,122,123)(H4,78,79,90)(H4,80,81,91)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H2,107,108,124)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1 |
InChI-Schlüssel |
CABVDGGNWCCYNJ-NOQLBFJMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Biotin-TAT (47-57): A Technical Guide to Intracellular Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
The ability to efficiently deliver therapeutic and diagnostic agents into living cells is a cornerstone of modern molecular medicine and biological research. Cell-penetrating peptides (CPPs), and notably the TAT peptide derived from the HIV-1 transactivator of transcription protein, have emerged as powerful tools for overcoming the cell membrane barrier. This technical guide focuses on a specific and versatile iteration of this technology: the Biotin-TAT (47-57) system for intracellular cargo delivery. We will delve into the core mechanisms, experimental protocols, and quantitative data associated with this delivery vector, providing a comprehensive resource for its application in the laboratory and in therapeutic development.
Introduction to Biotin-TAT (47-57) Mediated Delivery
The TAT peptide, specifically the amino acid sequence 47-57 (YGRKKRRQRRR), is a short, basic peptide renowned for its ability to traverse cellular membranes and deliver a wide array of cargo molecules.[1][2] The Biotin-TAT (47-57) system leverages the high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (or avidin) to create a versatile and modular delivery platform. In a common iteration of this system, a fusion protein of TAT (47-57) and streptavidin (TAT-SA) is utilized as a shuttle. This TAT-SA fusion protein can then bind to any biotinylated cargo, from small molecules and peptides to large proteins and nanoparticles, and facilitate their entry into the cell.[1][3]
The core principle involves the cationic TAT peptide interacting with the negatively charged cell surface, triggering internalization. This guide will explore the nuances of this process, including the uptake mechanisms, the challenge of endosomal escape, and strategies to enhance cytoplasmic and nuclear delivery.
Mechanism of Intracellular Delivery
The journey of a biotinylated cargo molecule into the cell via the Biotin-TAT (47-57) system is a multi-step process. The primary mechanism of uptake for TAT-fusion proteins is endocytosis, a process that is both energy and temperature-dependent.[4]
Cellular Uptake Pathways
Studies have indicated that the internalization of TAT-streptavidin (TAT-SA) constructs is not limited to a single pathway but rather employs multiple endocytic routes. The primary pathways implicated are:
-
Clathrin-Mediated Endocytosis: This is a receptor-mediated process involving the formation of clathrin-coated pits that invaginate to form vesicles.
-
Lipid-Raft-Mediated Macropinocytosis: This process involves the formation of large, fluid-filled vesicles (macropinosomes) and is often associated with the uptake of larger cargo.[1][5]
The involvement of multiple pathways suggests a robust and adaptable mechanism for cellular entry across different cell types.
The Challenge of Endosomal Entrapment and Strategies for Escape
A significant hurdle in the intracellular delivery of macromolecules is their entrapment within endosomes. Following endocytosis, the cargo-vector complex is sequestered in these membrane-bound vesicles, which can lead to lysosomal degradation and prevent the cargo from reaching its intended cytoplasmic or nuclear target.
To overcome this, endosomolytic agents can be incorporated into the delivery system. A notable example is the use of a pH-responsive polymer, poly(propylacrylic acid) (PPAA).[1][3] At the neutral pH of the extracellular environment, PPAA is soluble and relatively inert. However, upon internalization into the acidic environment of the endosome, PPAA undergoes a conformational change that disrupts the endosomal membrane, facilitating the release of the cargo into the cytoplasm.[3] The addition of biotinylated PPAA to the TAT-SA-cargo complex has been shown to significantly enhance cytoplasmic and nuclear delivery.[1][3]
Quantitative Data on Delivery and Cytotoxicity
The efficiency and safety of a delivery system are paramount. The following tables summarize key quantitative data from studies on Biotin-TAT (47-57) mediated delivery.
Table 1: Cellular Uptake of TAT-SA Complexed with Biotinylated Cargo
| Cell Line | Cargo | Concentration of Biotinylated TAT-SA Complex | Uptake Efficiency | Reference |
| Jurkat T-cells | Biotinylated Calf Intestinal Alkaline Phosphatase (AP) | Not specified | ~85% of cells positive for Alexa-488 fluorescence | [3] |
| HeLa | FITC-Streptavidin | 1 µM | Not specified | [6] |
| HeLa | FITC-Avidin | 1 µM | Not specified | [6] |
| CHO | Fluorescein-labeled TAT (47-57) | 1 µM and 5 µM | Negligible uptake | [6] |
| HeLa | Fluorescein-labeled TAT (47-57) | 1 µM and 5 µM | Negligible uptake | [6] |
Table 2: Cytotoxicity of TAT-SA Constructs
| Cell Line | Construct | Concentration | Incubation Time | Cell Viability (% of control) | Reference |
| HeLa | TAT-SA | 2 µM | 4 - 72 h | Not cytotoxic | [1] |
| HeLa | TAT-SA-biotinylated PPAA | 2 µM TAT-SA, 4 µM PPAA | 4 - 24 h | No significant cytotoxic effect | [1] |
| HeLa | TAT-SA-biotinylated PPAA | 2 µM TAT-SA, 4 µM PPAA | 48 - 72 h | 94.0% ± 3.8% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of Biotin-TAT (47-57) for intracellular delivery.
Preparation of Biotin-TAT (47-57) Peptide
The Biotin-TAT (47-57) peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) methods.
-
Synthesis: The peptide with the sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg is assembled on a resin.
-
Biotinylation: Biotin is coupled to the N-terminus of the peptide using a suitable activated ester of biotin, such as N-hydroxysuccinimide (NHS) ester.
-
Cleavage and Purification: The peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.
Cellular Uptake Studies using Fluorescence Microscopy
This protocol describes how to visualize the internalization of a fluorescently labeled cargo.
-
Cell Culture: Plate cells (e.g., HeLa, A549, or MRC-5) on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Complex Formation: Prepare the delivery complex by incubating TAT-SA with the biotinylated fluorescent cargo (e.g., FITC-streptavidin) at room temperature for 15-30 minutes. If using an endosomal escape agent, add biotinylated PPAA to the complex.
-
Incubation: Remove the culture medium from the cells and add the medium containing the delivery complex. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized complex.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular antibody staining is required, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize the cells using a confocal or epifluorescence microscope.
Quantitative Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry allows for the quantification of cellular uptake in a large population of cells.
-
Cell Culture: Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Complex Formation and Incubation: Prepare and incubate the cells with the fluorescently labeled delivery complex as described for fluorescence microscopy.
-
Washing: Wash the cells three times with cold PBS containing a small amount of serum (e.g., 1%) to stop uptake and remove the extracellular complex.
-
Trypsinization (for adherent cells): Briefly treat adherent cells with trypsin to quench any surface-bound fluorescence.
-
Resuspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cell population on a flow cytometer, measuring the fluorescence intensity of individual cells.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the Biotin-TAT (47-57) construct or complex for the desired duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Conclusion and Future Perspectives
The Biotin-TAT (47-57) system represents a robust and highly adaptable platform for the intracellular delivery of a diverse range of cargo molecules. Its reliance on the strong biotin-streptavidin interaction provides a straightforward method for cargo conjugation, while the TAT peptide ensures efficient cellular uptake. The primary challenge of endosomal entrapment can be effectively addressed through the co-administration of endosomolytic agents like PPAA, significantly enhancing the bioavailability of the cargo within the cytoplasm and nucleus.
Future research in this area will likely focus on further optimizing the delivery efficiency and specificity of this system. This may involve the development of novel endosomal escape moieties with improved efficacy and reduced toxicity, as well as the incorporation of targeting ligands to direct the cargo to specific cell types or tissues. As our understanding of the intricate mechanisms of cellular uptake and intracellular trafficking continues to grow, the Biotin-TAT (47-57) system and its derivatives will undoubtedly remain a valuable tool in the fields of drug delivery, diagnostics, and fundamental biological research.
References
- 1. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
principle of Biotin-TAT (47-57) mediated delivery
An In-depth Technical Guide on the Core Principle of Biotin-TAT(47-57) Mediated Delivery
Introduction
The delivery of therapeutic and diagnostic agents into living cells is a cornerstone of modern molecular medicine and biological research. The cell membrane, however, presents a formidable barrier to most macromolecules. To overcome this, various delivery vectors have been developed, among which cell-penetrating peptides (CPPs) have garnered significant attention. One of the most studied and efficient CPPs is the TAT(47-57) peptide, a short, arginine-rich sequence derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus 1 (HIV-1).[1][2]
This technical guide provides an in-depth exploration of the Biotin-TAT(47-57) mediated delivery system. This system leverages the cell-penetrating capabilities of the TAT(47-57) peptide and the high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin/avidin (B1170675) to create a versatile platform for intracellular delivery of a wide array of cargo molecules.[2][3] We will delve into the core principles of this system, its mechanisms of cellular uptake, quantitative aspects of its efficiency, and detailed experimental protocols relevant to its application.
Core Components and Principle of Delivery
The Biotin-TAT(47-57) system is a modular, two-component system designed for the intracellular delivery of various molecules (the "cargo"). The two core components are:
-
Biotin-TAT(47-57) Peptide: This is the delivery vector. It consists of the 11-amino acid sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR) derived from the HIV-1 TAT protein.[2][4] This peptide is rich in basic amino acids, giving it a net positive charge, which is crucial for its initial interaction with the negatively charged cell surface. A biotin molecule is covalently attached, typically at the N-terminus.[4][5]
-
Streptavidin/Avidin-Conjugated Cargo: The molecule to be delivered (e.g., a protein, nucleic acid, or nanoparticle) is covalently linked to streptavidin or avidin. Streptavidin and avidin are proteins with an exceptionally high affinity for biotin, forming one of the strongest known non-covalent bonds in nature.[6]
The delivery principle is based on a simple, yet powerful, "mix-and-match" approach. The Biotin-TAT(47-57) peptide is pre-incubated with the streptavidin-conjugated cargo. The high-affinity interaction between biotin and streptavidin leads to the formation of a stable complex. This complex is then introduced to the target cells. The TAT(47-57) portion of the complex facilitates the uptake of the entire complex, including the cargo, across the cell membrane.
Caption: General principle of Biotin-TAT(47-57) mediated delivery.
Cellular Uptake Mechanisms
The precise mechanism by which TAT(47-57) and its conjugates enter cells has been a subject of considerable research and some debate. The current consensus is that multiple energy-dependent endocytic pathways are involved, and the dominant pathway can vary depending on the cell type, cargo size, and experimental conditions.[1][7][8] Direct penetration of the plasma membrane has also been proposed but is less commonly observed for TAT-cargo complexes.
The primary uptake pathways include:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits on the cell surface, which invaginate to form vesicles that transport the cargo into the cell. Some studies have shown that TAT peptide uptake is partially inhibited by specific inhibitors of this pathway, implicating its involvement.[7]
-
Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane. This pathway is lipid raft-dependent. While not considered essential for unconjugated TAT peptide uptake, it has been implicated in the internalization of certain TAT-cargo conjugates.[2][7]
-
Macropinocytosis: This is a process of non-specific bulk fluid and solute uptake into large vesicles called macropinosomes. It is often initiated by interactions with the cell surface that trigger actin-driven membrane ruffling. Several studies have identified macropinocytosis as a major entry route for TAT-fusion proteins and TAT-functionalized nanoparticles.[1][9][10]
Following endocytosis, the TAT-cargo complex is typically sequestered within endosomes. For the cargo to exert its biological function, it must escape these vesicles and reach its target compartment, such as the cytoplasm or the nucleus. This process, known as endosomal escape, is a critical and often rate-limiting step in the delivery process. Some strategies to enhance endosomal escape involve the co-administration of endosomolytic agents, such as the pH-responsive polymer poly(propylacrylic acid) (PPAA).[2][3][11]
Caption: Cellular uptake pathways for TAT-mediated delivery.
Quantitative Analysis of Delivery Efficiency
The efficiency of Biotin-TAT(47-57) mediated delivery can be assessed using various quantitative methods. Key parameters include the amount of cargo delivered per cell, the percentage of cells showing uptake, and the efficiency of endosomal escape. The following table summarizes quantitative data from comparative studies on CPPs.
| Parameter | CPP / Construct | Cargo | Cell Line | Result | Reference |
| Cytosolic Translocation Efficiency | TAT(47-57) | Biotinylated peptide with BG tag | NG-SNAP HeLa | 0.1% of total cell-associated molecules reached the cytosol after 4h incubation at 200 nM. | [12] |
| Comparative Protein Uptake (Biotin-Streptavidin Linkage) | Biotin-TP10 | FITC-Streptavidin | HeLa | ~175 pmol/mg total protein | [13] |
| Biotin-TAT(47-57) | FITC-Streptavidin | HeLa | ~150 pmol/mg total protein | [13] | |
| Biotin-Penetratin | FITC-Streptavidin | HeLa | ~75 pmol/mg total protein | [13] | |
| Nuclear Accumulation Enhancement | TAT-SA-A488 + Biotinylated PPAA | Alexa488-labeled TAT-Streptavidin | HeLa | >2-fold increase in intranuclear fluorescence intensity compared to TAT-SA-A488 alone. | [14] |
| Pharmacokinetics (in vivo) | Unconjugated [¹²⁵I]tat-biotin | Radioiodinated peptide | Rats | Systemic Clearance: 29 ± 4 mL/min/kg | [15] |
| [¹²⁵I]tat-biotin/Streptavidin conjugate | Radioiodinated peptide complexed with Streptavidin | Rats | Systemic Clearance: 1.37 ± 0.01 mL/min/kg | [15] |
Experimental Protocols
Synthesis and Purification of Biotin-TAT(47-57)
A common method for synthesizing the Biotin-TAT(47-57) peptide is through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Resin: Rink Amide resin is typically used to obtain a C-terminally amidated peptide.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For each cycle, the Fmoc group is removed (deprotection) with a base (e.g., piperidine), followed by the coupling of the next amino acid using a coupling agent (e.g., HBTU, HOBt).
-
Biotinylation: Biotin is coupled to the N-terminus of the fully assembled peptide on the resin. This is done using a biotin derivative with an activated carboxyl group (e.g., Biotin-NHS ester).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Formation of the TAT-Cargo Complex
-
Reagents: Biotin-TAT(47-57) peptide, Streptavidin-conjugated cargo, Phosphate-buffered saline (PBS) or other suitable buffer.
-
Procedure:
-
Dissolve the Biotin-TAT(47-57) peptide and the streptavidin-conjugated cargo in the buffer to desired stock concentrations.
-
Combine the Biotin-TAT(47-57) and the streptavidin-cargo at a desired molar ratio (e.g., 4:1 to ensure all biotin-binding sites on the streptavidin tetramer are occupied).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the complex. The complex is now ready for addition to cell cultures.
-
Cellular Uptake Assay using Flow Cytometry
This protocol is for quantifying the cellular uptake of a fluorescently labeled cargo.
-
Materials: Target cells in suspension or adherent cells detached with a non-enzymatic solution, TAT-complex with fluorescent cargo, PBS, FACS buffer (e.g., PBS with 1% BSA), Propidium Iodide (PI) for viability staining.
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
Remove the culture medium and wash the cells with PBS.
-
Add serum-free medium containing the TAT-cargo complex at the desired concentration to the cells.
-
Incubate for a specific time period (e.g., 1-4 hours) at 37°C.
-
Remove the incubation medium and wash the cells twice with cold PBS to remove surface-bound complexes.
-
Detach the cells (if adherent) and resuspend them in FACS buffer.
-
Add PI to the cell suspension to label dead cells.
-
Analyze the cells using a flow cytometer, gating on the live cell population (PI-negative) and measuring the fluorescence intensity from the cargo.
-
Caption: Experimental workflow for a cellular uptake assay.
Conclusion
The Biotin-TAT(47-57) mediated delivery system represents a robust and highly versatile platform for introducing a wide range of macromolecules into cells. Its principle of operation, based on the cell-penetrating properties of the TAT peptide and the strong biotin-streptavidin linkage, allows for a modular approach to intracellular delivery. While the precise mechanisms of uptake can be complex and multifactorial, involving various endocytic pathways, the system has been proven effective for delivering proteins, nucleic acids, and nanoparticles. The requirement for endosomal escape remains a key consideration for achieving high efficacy with bioactive cargo. With a solid understanding of its principles and the availability of clear experimental protocols, researchers can effectively leverage this technology for applications in drug development, cell biology, and diagnostics.
References
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biotin-TAT (47-57) - 1 mg [anaspec.com]
- 5. Biotin-TAT (47-57) | CRB1000172 | Biosynth [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Absolute Quantification of Drug Vector Delivery to the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Biotin-TAT (47-57) Conjugation to Fluorescent Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain that allows it to efficiently penetrate living cells. The peptide sequence corresponding to amino acids 47-57 (GRKKRRQRRRPQ) retains this cell-penetrating capability and is widely used as a vector for intracellular delivery of various cargo molecules. When synthesized with an N-terminal biotin (B1667282) tag, the Biotin-TAT (47-57) peptide can be utilized for affinity-based purification or detection using streptavidin systems.
Fluorescent labeling of this peptide is a critical step for visualizing and quantifying its cellular uptake and intracellular localization.[1][2] This document provides a detailed protocol for the conjugation of Biotin-TAT (47-57) to an amine-reactive fluorescent dye, followed by purification and characterization of the conjugate. The most common method involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated dye with the primary amines on the peptide.[2][3]
Principle of the Method
The protocol is based on the covalent conjugation of an amine-reactive fluorescent dye to the Biotin-TAT (47-57) peptide. The peptide contains multiple primary amines that are potential labeling sites: the N-terminal alpha-amine and the epsilon-amines on the side chains of the two lysine (B10760008) (K) residues. NHS-ester activated dyes react with these non-protonated aliphatic amine groups, typically in a buffer with a slightly basic pH of 8.0-9.0, to form a stable amide bond.[3][4][5][6] Following the reaction, the fluorescently labeled peptide is purified from excess, unreacted dye using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Detecting Cellular Uptake of Biotin-TAT (47-57) via Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo into cells.[1][2] The trans-activating transcriptional activator (TAT) peptide, derived from the HIV-1 virus, is a well-studied CPP utilized for intracellular delivery.[3][4] Specifically, the TAT (47-57) sequence is a potent domain for this function. Quantifying the uptake of these peptides is crucial for the development of effective drug delivery systems.[1] Flow cytometry offers a high-throughput and sensitive method to measure the internalization of TAT peptides into cell populations.[2][4][5]
This document provides detailed protocols for the detection and quantification of Biotin-TAT (47-57) uptake by cells using a flow cytometry-based assay. The methodology relies on the high-affinity interaction between biotin (B1667282) and streptavidin.[6][7][8] The Biotin-TAT (47-57) peptide is introduced to the cells, and its internalization is detected by staining the cells with a fluorescently-labeled streptavidin conjugate. This indirect detection method provides signal amplification, as multiple fluorophore-conjugated streptavidin molecules can bind to a single biotinylated peptide.[7]
Principle of the Assay
The core principle of this assay is the indirect fluorescent labeling of cells that have internalized the Biotin-TAT (47-57) peptide. The strong and specific non-covalent interaction between biotin and streptavidin (or avidin) is leveraged for detection.[7][8] The workflow involves:
-
Incubation: Target cells are incubated with the Biotin-TAT (47-57) peptide, allowing for its cellular uptake.
-
Staining: After incubation and washing to remove non-internalized peptides, the cells are permeabilized and stained with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-APC, Streptavidin-FITC).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured by a flow cytometer. The intensity of the signal is proportional to the amount of internalized Biotin-TAT (47-57) peptide.
Experimental Workflow
Caption: Experimental workflow for detecting Biotin-TAT (47-57) uptake.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Example Supplier | Catalog Number |
| Biotin-TAT (47-57) Peptide | Abcepta | BP2553 |
| HeLa or Jurkat Cells | ATCC | CCL-2 or TIB-152 |
| DMEM/RPMI-1640 Media | Thermo Fisher Scientific | 11965092 / 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Fixation/Permeabilization Buffer | BD Biosciences | 554714 |
| Streptavidin-APC Conjugate | BD Biosciences | 554067 |
| Flow Cytometry Tubes | Falcon | 352052 |
Protocol: Biotin-TAT (47-57) Uptake Assay
1. Cell Preparation a. Culture HeLa, Jurkat, or other desired cell lines in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. For adherent cells (e.g., HeLa), seed them in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. c. For suspension cells (e.g., Jurkat), seed them in a 24-well plate at a density of 2 x 10^5 cells/well immediately before the experiment.
2. Peptide Incubation a. Prepare a stock solution of Biotin-TAT (47-57) peptide in sterile water or PBS. b. Dilute the peptide stock in pre-warmed culture media to the desired final concentrations (e.g., 1, 5, 10 µM). c. Remove the old media from the cells and add the media containing the Biotin-TAT (47-57) peptide. d. Include a negative control of untreated cells (media only). e. Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
3. Cell Harvesting and Staining a. After incubation, carefully remove the peptide-containing media. b. For adherent cells, wash twice with PBS, then detach using Trypsin-EDTA. Neutralize with complete media and transfer to flow cytometry tubes. c. For suspension cells, transfer the cells directly to flow cytometry tubes. d. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. e. Wash the cell pellet twice with cold PBS. f. Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C. g. Wash the cells once with Perm/Wash buffer (included in most kits). h. Resuspend the cell pellet in 100 µL of Perm/Wash buffer containing the fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-APC at 1:200 dilution). i. Incubate for 30 minutes at 4°C in the dark. j. Wash the cells twice with Perm/Wash buffer. k. Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.
4. Flow Cytometry Analysis a. Set up the flow cytometer with the appropriate laser and filter settings for the chosen fluorophore (e.g., APC: 633 nm laser, 660/20 nm filter). b. Use the untreated, unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to gate on the main cell population. c. Use the untreated, stained cells to set the baseline fluorescence. d. Acquire data for at least 10,000 events per sample. e. Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the live, single-cell population and determine the Mean Fluorescence Intensity (MFI) for each sample.
Data Presentation
The uptake of Biotin-TAT (47-57) can be quantified by comparing the Mean Fluorescence Intensity (MFI) of the treated cells to the control cells.
Table 1: Concentration-Dependent Uptake of Biotin-TAT (47-57)
| Biotin-TAT (47-57) Concentration (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change over Control |
| 0 (Control) | 150 ± 20 | 1.0 |
| 1 | 1,200 ± 150 | 8.0 |
| 5 | 5,500 ± 450 | 36.7 |
| 10 | 12,000 ± 980 | 80.0 |
Table 2: Time-Dependent Uptake of 5 µM Biotin-TAT (47-57)
| Incubation Time (hours) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change over Control |
| 0 (Control) | 150 ± 25 | 1.0 |
| 0.5 | 2,100 ± 210 | 14.0 |
| 1 | 5,450 ± 500 | 36.3 |
| 2 | 8,900 ± 750 | 59.3 |
| 4 | 10,500 ± 890 | 70.0 |
TAT Peptide Uptake Mechanism
The cellular uptake of TAT peptides is thought to occur primarily through an energy-dependent process of endocytosis, particularly macropinocytosis.[9][10]
Caption: Proposed mechanism of Biotin-TAT (47-57) cellular uptake.
Troubleshooting and Considerations
-
High Background: Insufficient washing can lead to high background fluorescence. Ensure all wash steps are performed thoroughly. Alternatively, a quenching step with an anti-fluorophore antibody can be used to quench extracellular signal.[11]
-
Low Signal: The concentration of the peptide or the incubation time may be insufficient. Optimize these parameters for your specific cell type. The choice of fluorophore on the streptavidin conjugate can also impact signal intensity.
-
Cell Viability: High concentrations of CPPs can be toxic to some cells. It is advisable to perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel.
-
Fixation/Permeabilization: This step is crucial for allowing the streptavidin conjugate to access the internalized peptide. Ensure the appropriate reagents are used for your cell type to avoid altering cell morphology or causing cell loss.
-
Controls are Key: Always include untreated cells as a negative control to establish baseline fluorescence. A positive control, if available (e.g., a cell line with known high uptake), can be beneficial.
References
- 1. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptavidin-based quantitative staining of intracellular antigens for flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Visualizing Biotin-TAT (47-57)
These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals interested in visualizing the cellular uptake and intracellular trafficking of the Biotin-TAT (47-57) peptide. The methodologies focus on fluorescence microscopy techniques, which are commonly employed to study cell-penetrating peptides (CPPs) like TAT.
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), a short peptide sequence that allows it to penetrate cellular membranes. The TAT (47-57) peptide fragment (YGRKKRRQRRR) is a well-studied CPP capable of delivering a variety of cargo molecules into cells, both in vitro and in vivo[1]. Biotinylation of this peptide allows for versatile conjugation to streptavidin- or avidin-linked probes, such as fluorescent dyes or nanoparticles, enabling the visualization of its cellular uptake and fate[2][3]. Understanding the mechanisms of TAT-mediated delivery is crucial for the development of therapeutic and diagnostic agents.
Principle of Visualization
The visualization of Biotin-TAT (47-57) relies on the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin). The biotinylated TAT peptide acts as a vector, and a streptavidin-conjugated fluorescent probe serves as the reporter. When combined, they form a stable complex that can be tracked as it interacts with and enters live cells. Confocal microscopy is a powerful technique for this purpose, as it allows for the three-dimensional imaging of fluorescently labeled molecules within cells and tissues with high resolution[1][4][5].
Experimental Protocols
Protocol 1: Preparation of Fluorescently Labeled TAT-Streptavidin Conjugates
This protocol describes the preparation of a fluorescently labeled complex for visualizing Biotin-TAT (47-57) uptake.
Materials:
-
Biotin-TAT (47-57) peptide
-
Streptavidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488, Cy3, or a Quantum Dot)[6]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
Procedure:
-
Reconstitute Biotin-TAT (47-57): Dissolve the lyophilized Biotin-TAT (47-57) peptide in nuclease-free water to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.
-
Reconstitute Fluorescent Streptavidin: Reconstitute the streptavidin-fluorophore conjugate in PBS according to the manufacturer's instructions to create a stock solution. Protect from light and store at 4°C.
-
Complex Formation: To form the Biotin-TAT/Streptavidin-fluorophore complex, mix the two components at a desired molar ratio. A common starting point is a 4:1 molar ratio of Biotin-TAT to streptavidin (since streptavidin has four biotin-binding sites).
-
Example: For a 1 µM final concentration of the complex, mix the appropriate volumes of the stock solutions in cell culture medium and incubate for 30-60 minutes at room temperature, protected from light[4].
-
Protocol 2: Live-Cell Imaging of Biotin-TAT (47-57) Uptake by Confocal Microscopy
This protocol outlines the steps for visualizing the internalization of the fluorescently labeled TAT peptide complex in cultured mammalian cells.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Glass-bottom imaging dishes or chamber slides
-
Biotin-TAT/Streptavidin-fluorophore complex (from Protocol 1)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
-
Confocal laser scanning microscope equipped with appropriate lasers and filters for the chosen fluorophore.
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the pre-formed Biotin-TAT/Streptavidin-fluorophore complex diluted in fresh, pre-warmed complete culture medium to the cells. A typical starting concentration is 1-5 µM of the complex[5].
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 30 minutes, 1 hour, 4 hours)[7][8].
-
-
Cell Staining (Optional):
-
For nuclear counterstaining, add Hoechst 33342 to the culture medium at a final concentration of 1 µg/mL and incubate for 10-15 minutes before imaging.
-
-
Live-Cell Imaging:
-
Mount the dish or slide on the stage of the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire images using the appropriate laser lines and emission filters for the fluorophore and nuclear stain.
-
Collect Z-stacks to obtain three-dimensional information about the subcellular localization of the TAT peptide complex.
-
Data Presentation
Quantitative analysis of microscopy data can provide valuable insights into the efficiency and mechanism of TAT-mediated delivery.
Table 1: Quantitative Analysis of Biotin-TAT (47-57) Cellular Uptake
| Parameter | Description | Measurement Method | Example Result |
| Internalization Efficiency | Percentage of cells showing positive fluorescence signal after incubation with the complex. | Flow Cytometry or automated image analysis of a large cell population. | 85% of Jurkat cells were positive for Alexa-488 fluorescence after treatment with TAT-SA-AP complexes[2]. |
| Mean Fluorescence Intensity | Average fluorescence intensity per cell, indicative of the amount of internalized complex. | Flow Cytometry or image analysis software (e.g., ImageJ, CellProfiler). | A time-dependent increase in cytosolic signal was observed with continuous incubation of BG-biotin-TAT[9]. |
| Colocalization Coefficient | The degree of spatial overlap between the fluorescent TAT complex and specific subcellular organelles (e.g., endosomes, lysosomes). | Pearson's or Manders' colocalization analysis of dual-color confocal images. | Confocal studies showed that TAT-peptide conjugates co-localized with the lipid raft marker, cholera toxin[5]. |
| Inhibition of Uptake | Reduction in internalization efficiency or mean fluorescence intensity in the presence of specific endocytosis inhibitors. | Comparison of fluorescence in treated vs. untreated cells. | Uptake of TAT-QDs was significantly reduced at 4°C[4]. Treatment with cytochalasin D, an actin polymerization inhibitor, also reduced uptake[4]. |
Diagrams
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in visualizing Biotin-TAT (47-57).
Summary and Conclusion
The protocols and information provided here offer a comprehensive guide for visualizing the cell-penetrating peptide Biotin-TAT (47-57). By leveraging the biotin-streptavidin interaction and fluorescence microscopy, researchers can effectively study the cellular uptake and intracellular fate of this potent delivery vector. The primary mechanism of uptake for TAT-conjugated cargo is often endocytosis, particularly macropinocytosis, leading to the accumulation of the cargo in vesicular compartments that are then transported within the cell[4][10][11]. Quantitative analysis of image data is essential for comparing the efficiency of different formulations and for elucidating the detailed mechanisms of action, which is critical for the rational design of TAT-based drug delivery systems.
References
- 1. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Quantification of Drug Vector Delivery to the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging and tracking of tat peptide-conjugated quantum dots in living cells: new insights into nanoparticle uptake, intracellular transport, and vesicle shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-TAT(47-57) for Delivering Nanoparticles to Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient delivery of nanoparticles into cells is a critical challenge in the fields of drug delivery, diagnostics, and biomedical research. The cell membrane presents a formidable barrier to the entry of large molecules and nanoparticles. To overcome this, various strategies have been developed, including the use of cell-penetrating peptides (CPPs) and receptor-mediated targeting. This document provides detailed application notes and protocols for utilizing a dual-functional peptide, Biotin-TAT(47-57), for enhanced nanoparticle delivery to cells.
The Biotin-TAT(47-57) peptide combines two potent functionalities:
-
TAT(47-57) Peptide: A well-characterized CPP derived from the HIV-1 trans-activator of transcription (TAT) protein. It facilitates the cellular uptake of a wide range of cargo molecules, including nanoparticles, primarily through macropinocytosis.
-
Biotin (B1667282): A vitamin that exhibits high affinity for the biotin receptor (sodium-dependent multivitamin transporter), which is often overexpressed on the surface of cancer cells. This interaction triggers receptor-mediated endocytosis, offering a targeted delivery approach.
The synergistic action of both moieties is intended to enhance both the efficiency and selectivity of nanoparticle internalization into target cells.
Data Presentation
The following tables summarize quantitative data from various studies, highlighting the enhanced cellular uptake of nanoparticles functionalized with TAT peptides and biotin.
Note: Direct comparative data for Biotin-TAT(47-57) versus single-ligand controls under identical experimental conditions is limited. The data presented is synthesized from multiple sources to illustrate the individual and potential synergistic effects. Experimental conditions (nanoparticle type, cell line, etc.) are specified for context.
Table 1: Enhanced Cellular Uptake with TAT-Functionalized Nanoparticles
| Nanoparticle Formulation | Cell Line | Incubation Time (h) | Uptake Enhancement (vs. Unfunctionalized) | Reference |
| TAT-conjugated Liposomes | A549 | 4 | ~3.5-fold increase in cellular uptake | [1][2] |
| TAT-functionalized Gold Nanoparticles | HeLa | 2 | ~6-fold increase in uptake | [3] |
| TAT-conjugated PLA Nanoparticles | HUVEC | 1 | Significant increase in ritonavir (B1064) uptake | [4] |
| TAT-functionalized Spherical Nanoparticles | CHO | Not Specified | Increased cell internalization with higher TAT loading | [5] |
Table 2: Enhanced Cellular Uptake with Biotin-Functionalized Nanoparticles
| Nanoparticle Formulation | Cell Line | Incubation Time (h) | Uptake Enhancement (vs. Unfunctionalized) | Reference |
| Biotinylated Chitosan (B1678972) Nanoparticles | Liver Cancer Cells | Not Specified | Higher fluorescence intensity compared to unmodified chitosan | [4] |
| Biotin-conjugated PEG/PCL Nanoparticles | HeLa | Not Specified | Higher cytotoxicity of paclitaxel-loaded nanoparticles, suggesting increased uptake | [6] |
| Biotinylated Liposomes | 4T1 (Biotin receptor positive) | Not Specified | Enhanced cytotoxicity and apoptosis of paclitaxel-loaded liposomes | [2] |
Experimental Protocols
Protocol 1: Functionalization of Nanoparticles with Biotin-TAT(47-57) via Streptavidin-Biotin Linkage
This protocol describes a common and versatile method for attaching Biotin-TAT(47-57) to nanoparticles.
Materials:
-
Streptavidin-coated nanoparticles (e.g., quantum dots, iron oxide, or gold nanoparticles)
-
Biotin-TAT(47-57) peptide (Sequence: Biotin-YGRKKRRQRRR)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Resuspend Nanoparticles: Resuspend the streptavidin-coated nanoparticles in PBS at a desired concentration according to the manufacturer's instructions.
-
Prepare Biotin-TAT(47-57) Solution: Dissolve the lyophilized Biotin-TAT(47-57) peptide in nuclease-free water to create a stock solution (e.g., 1 mg/mL).
-
Conjugation Reaction:
-
Determine the molar ratio of Biotin-TAT(47-57) to nanoparticles. A common starting point is a 20:1 molar excess of the peptide to the nanoparticle.[7]
-
In a microcentrifuge tube, mix the streptavidin-coated nanoparticles with the Biotin-TAT(47-57) solution.
-
Incubate the mixture for 1 hour at room temperature with gentle agitation to allow for the high-affinity binding of biotin to streptavidin.
-
-
Removal of Unbound Peptide (Optional but Recommended):
-
For larger nanoparticles, unbound peptide can be removed by centrifugation. Centrifuge the nanoparticle suspension at a speed and time sufficient to pellet the nanoparticles (this will depend on the nanoparticle size and density).
-
Carefully remove the supernatant containing unbound peptide.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the wash step twice.
-
For smaller nanoparticles, size-exclusion chromatography or dialysis can be used to remove unbound peptide.
-
-
Characterization:
-
Confirm the successful conjugation and assess the hydrodynamic size and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS). An increase in size and a positive shift in zeta potential are expected.
-
The concentration of conjugated peptide can be quantified using a BCA protein assay or by measuring the fluorescence of a labeled peptide.
-
-
Storage: Store the Biotin-TAT(47-57)-functionalized nanoparticles at 4°C for short-term use. For long-term storage, consult the nanoparticle manufacturer's recommendations.
Caption: Workflow for nanoparticle functionalization.
Protocol 2: Quantification of Cellular Uptake using Flow Cytometry
This protocol allows for the high-throughput quantification of nanoparticle internalization by cells.
Materials:
-
Fluorescently labeled Biotin-TAT(47-57)-nanoparticles
-
Target cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Nanoparticle Treatment:
-
On the day of the experiment, remove the culture medium from the wells.
-
Add fresh medium containing the desired concentration of fluorescently labeled Biotin-TAT(47-57)-nanoparticles. Include untreated cells as a negative control.
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend them in cold PBS.
-
Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used.
-
Gate the live cell population based on forward and side scatter.
-
Measure the mean fluorescence intensity of the cells in the treated and control groups. The increase in mean fluorescence intensity in the treated group corresponds to the cellular uptake of the nanoparticles.
-
Caption: Flow cytometry workflow for uptake analysis.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol assesses the potential toxicity of the nanoparticles on the target cells.
Materials:
-
Biotin-TAT(47-57)-nanoparticles
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Nanoparticle Treatment:
-
Prepare serial dilutions of the Biotin-TAT(47-57)-nanoparticles in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include wells with untreated cells (negative control) and a vehicle control.
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Signaling Pathways and Mechanisms of Uptake
The dual-functional nature of Biotin-TAT(47-57) allows for the engagement of two distinct and potent endocytic pathways, potentially leading to a synergistic enhancement of nanoparticle uptake.
Proposed Dual-Uptake Mechanism
-
Initial Electrostatic Interaction: The positively charged TAT peptide moiety initiates contact with the negatively charged cell surface proteoglycans.
-
Concurrent Pathway Activation:
-
TAT-Mediated Macropinocytosis: The interaction of multiple TAT peptides on the nanoparticle surface with the cell membrane can induce membrane ruffling and the formation of large, fluid-filled vesicles called macropinosomes. This is an actin-dependent process.
-
Biotin-Receptor Mediated Endocytosis: The biotin moiety binds with high affinity to the biotin receptors on the cell surface. This ligand-receptor interaction triggers the formation of clathrin-coated pits, which invaginate to form endocytic vesicles.
-
-
Internalization: The nanoparticle is internalized within either a macropinosome or a clathrin-coated vesicle.
-
Endosomal Escape: For the nanoparticle to reach its intracellular target, it must escape from the endo-lysosomal pathway to avoid degradation. The TAT peptide is thought to facilitate endosomal escape, potentially through the "proton sponge effect" where the peptide's basic residues buffer the acidic environment of the endosome, leading to osmotic swelling and rupture of the vesicle.
Caption: Dual-uptake mechanism of Biotin-TAT-NP.
References
- 1. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer efficacy of biotinylated chitosan nanoparticles in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tat Peptide Is Capable of Importing Large Nanoparticles Across Nuclear Membrane in Digitonin Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Biotin-TAT (47-57) Transduction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Biotin-TAT (47-57) for intracellular cargo delivery. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-TAT (47-57) and how does it work?
A1: Biotin-TAT (47-57) is a cell-penetrating peptide (CPP) derived from the HIV-1 trans-activator of transcription (TAT) protein. The core amino acid sequence (residues 47-57: YGRKKRRQRRR) is rich in positively charged amino acids, which facilitates its interaction with the negatively charged cell membrane. This interaction triggers cellular uptake through endocytosis, allowing the peptide and any attached cargo to be internalized by the cell. The N-terminal biotin (B1667282) tag allows for the attachment of streptavidin-conjugated molecules or for detection and purification purposes.
Q2: What is the primary mechanism of Biotin-TAT (47-57) transduction?
A2: The primary mechanism of Biotin-TAT (47-57) entry into cells is through endocytosis.[1] This is an active, energy-dependent process.[1] Studies have shown that TAT peptides can utilize several endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis, and the specific pathway can be dependent on the cell type and the nature of the cargo.[2][3][4]
Q3: What are the major factors influencing the efficiency of Biotin-TAT (47-57) transduction?
A3: Several factors can significantly impact transduction efficiency. These include the concentration of the Biotin-TAT (47-57)-cargo complex, the incubation time with the cells, the cell type being used, and the characteristics of the cargo itself (size, charge, and stability).[5]
Q4: Is Biotin-TAT (47-57) toxic to cells?
A4: While TAT peptides are generally considered to have low cytotoxicity, high concentrations or prolonged exposure can lead to adverse cellular effects. It is crucial to determine the optimal concentration for your specific cell line and experimental setup to minimize potential toxicity. A cytotoxicity assay, such as an MTT or LDH assay, is recommended to assess the peptide's effect on cell viability.
Q5: What is "endosomal escape," and why is it important for Biotin-TAT (47-57) transduction?
A5: After being internalized via endocytosis, the Biotin-TAT (47-57)-cargo complex is enclosed within membrane-bound vesicles called endosomes. For the cargo to reach its intracellular target (e.g., in the cytoplasm or nucleus), it must be released from these endosomes. This process is known as endosomal escape. Inefficient endosomal escape is a major limiting factor for the efficacy of CPP-mediated delivery, as the cargo can be trapped in the endo-lysosomal pathway and eventually degraded.
Troubleshooting Guide: Low Transduction Efficiency
Problem: I am observing low or no intracellular delivery of my biotinylated cargo.
This is a common issue that can arise from several factors throughout the experimental workflow. The following troubleshooting steps are designed to help you identify and resolve the root cause of low transduction efficiency.
Step 1: Verify the Integrity and Quality of Your Reagents
| Potential Cause | Recommended Action |
| Degraded Biotin-TAT (47-57) Peptide | Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot of the peptide. |
| Issues with Biotinylated Cargo | Confirm the integrity and purity of your cargo molecule using appropriate techniques (e.g., SDS-PAGE for proteins, HPLC for small molecules). Ensure that the biotinylation process was successful and has not compromised the cargo's activity. |
| Incorrect Buffer Composition | Use a serum-free medium for the initial incubation of the cells with the Biotin-TAT (47-57)-cargo complex, as serum proteins can interfere with the transduction process. Ensure the pH and salt concentration of your buffers are within the optimal range for your cells. |
Step 2: Optimize Experimental Parameters
The efficiency of TAT-mediated transduction is highly dependent on experimental conditions. Optimization is often necessary for each new cell line or cargo molecule.
| Parameter | Troubleshooting Suggestions |
| Concentration of Biotin-TAT (47-57)-Cargo Complex | Low concentrations may result in insufficient uptake. Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) and assess both transduction efficiency and cytotoxicity.[6] |
| Incubation Time | The optimal incubation time can vary. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended to find the best balance between uptake and potential cytotoxicity.[7] |
| Cell Density | Cells should ideally be in the logarithmic growth phase and at a confluency of 70-80% at the time of transduction.[8] Overly confluent or sparse cultures can exhibit altered endocytic activity. |
| Temperature | Transduction is an active process that is temperature-dependent. Ensure the incubation is carried out at 37°C. A control experiment at 4°C can be performed to confirm that the uptake is energy-dependent, as transduction should be significantly inhibited at this temperature.[9] |
Step 3: Address Cell-Specific Factors
| Potential Issue | Recommended Action |
| Difficult-to-Transduce Cell Line | Some cell lines are inherently more resistant to TAT-mediated transduction. If possible, test your protocol on a cell line known to be readily transduced (e.g., HeLa or Jurkat cells) as a positive control. |
| Cell Health | Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a low passage number. Stressed or unhealthy cells will have compromised cellular functions, including endocytosis. |
Step 4: Overcoming Endosomal Entrapment
If you can confirm that the Biotin-TAT (47-57)-cargo complex is being internalized but is not reaching its target, endosomal entrapment is the likely culprit.
| Strategy | Description |
| Use of Endosomolytic Agents | Co-incubation with agents that can disrupt the endosomal membrane can facilitate the release of the cargo into the cytoplasm. Examples include chloroquine (B1663885) or the use of pH-sensitive polymers. |
| Modify the Cargo or Linker | Incorporating fusogenic peptides or using a linker that is cleaved in the endosomal environment can promote cargo release. |
Quantitative Data Summary
The following table summarizes factors that have been shown to influence TAT peptide transduction efficiency based on published studies. Note that the specific cargo and cell types can significantly affect the outcomes.
| Factor | Observation | Cargo/Cell Line | Reference |
| Concentration | Transduction is a concentration-dependent process. Increasing peptide concentration generally leads to higher uptake, up to a point where cytotoxicity becomes a limiting factor. | Varies | [5] |
| Incubation Time | Uptake of TAT-fusion proteins can be detected within minutes and typically increases over several hours. | 6His-TAT-Ainp1 in HeLa cells | [7] |
| Temperature | Transduction is significantly inhibited at 4°C, confirming its energy-dependent nature. | FITC-TAT in bEnd.3 cells | [9] |
| Cargo Type | TAT is more efficient at delivering protein cargo when conjugated via a stable linker (like biotin-streptavidin) compared to being co-incubated. | FITC-streptavidin/avidin in HeLa cells | [10] |
| Cell Line | Transduction efficiency varies significantly between different cell lines. | Varies | [5] |
Experimental Protocols
General Protocol for Biotin-TAT (47-57) Mediated Cargo Delivery
This protocol provides a general framework for the intracellular delivery of a biotinylated cargo using Biotin-TAT (47-57). Optimization of concentrations and incubation times is recommended for each specific application.
Materials:
-
Biotin-TAT (47-57) peptide
-
Streptavidin-conjugated cargo of interest
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before the experiment, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transduction.
-
Preparation of TAT-Cargo Complex:
-
In a sterile microcentrifuge tube, dilute the Biotin-TAT (47-57) peptide and the streptavidin-conjugated cargo to the desired final concentrations in serum-free medium.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of the biotin-streptavidin complex.
-
-
Transduction:
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the serum-free medium containing the pre-formed Biotin-TAT (47-57)-cargo complex to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 1-4 hours).
-
-
Washing:
-
After incubation, aspirate the medium containing the TAT-cargo complex.
-
Wash the cells three times with sterile PBS to remove any non-internalized complex.
-
-
Analysis:
-
The cells are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or functional assays, to assess the transduction efficiency and the effect of the delivered cargo.
-
Protocol for Assessing Cytotoxicity (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
Biotin-TAT (47-57) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of Biotin-TAT (47-57) for the desired incubation time. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Transduction Pathway
The entry of Biotin-TAT (47-57) into cells is a complex process primarily mediated by endocytosis. The two main pathways involved are clathrin-mediated endocytosis and macropinocytosis.
Clathrin-Mediated Endocytosis Workflow
Caption: Clathrin-mediated endocytosis of Biotin-TAT (47-57).
Macropinocytosis Workflow
References
- 1. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic TAT peptide transduction domain enters cells by macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. go.zageno.com [go.zageno.com]
- 9. TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin-TAT (47-57) Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Biotin-TAT (47-57) peptide in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Biotin-TAT (47-57) in cell culture experiments?
A1: As a starting point, a concentration range of 1-10 µM is recommended for initial experiments. Studies on the unconjugated TAT (47-57) peptide have shown negligible effects on cell viability at concentrations up to 50-100 µM in various cell lines[1][2]. However, the optimal concentration is cell-type dependent and should be determined empirically for your specific experimental setup.
Q2: How can I determine the optimal, non-toxic concentration of Biotin-TAT (47-57) for my specific cell line?
A2: A dose-response experiment is crucial to determine the optimal concentration. We recommend performing a cell viability assay, such as the MTT or XTT assay, with a range of Biotin-TAT (47-57) concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM). The highest concentration that does not significantly reduce cell viability compared to an untreated control would be considered optimal for your experiments.
Q3: What are the potential cytotoxic effects of Biotin-TAT (47-57)?
A3: While the TAT (47-57) peptide is generally considered to have low cytotoxicity, high concentrations or prolonged exposure can induce apoptosis in a dose-dependent manner[2]. This can be mediated through pathways involving ER stress and modulation of the Bcl-2 family of proteins. It is essential to perform thorough cytotoxicity testing to identify the safe concentration range for your experiments.
Q4: Can the biotinylation of the TAT (47-57) peptide affect its cytotoxicity?
A4: While specific data on the cytotoxicity of Biotin-TAT (47-57) is limited, biotinylation itself is not expected to significantly increase cytotoxicity. However, the conjugation of molecules to the TAT peptide can influence its overall biological activity and uptake. Therefore, it is always recommended to empirically determine the cytotoxic profile of the specific conjugate you are using.
Q5: How long should I incubate my cells with Biotin-TAT (47-57)?
A5: The optimal incubation time can vary depending on the experimental goals and the cell type. For initial optimization, an incubation period of 24 hours is a common starting point for cell viability assays. However, for uptake studies, shorter incubation times (e.g., 1-4 hours) may be sufficient.
Troubleshooting Guide
Issue 1: I am observing significant cell death even at low concentrations of Biotin-TAT (47-57).
-
Possible Cause: Your cell line may be particularly sensitive to the peptide.
-
Solution: Perform a more granular dose-response experiment starting from very low concentrations (e.g., in the nanomolar range) to identify the toxicity threshold.
-
-
Possible Cause: The peptide solution may be contaminated.
-
Solution: Ensure that the peptide is dissolved in sterile, endotoxin-free water or buffer. Prepare fresh solutions for each experiment.
-
-
Possible Cause: Issues with peptide solubility or aggregation.
-
Solution: Refer to the troubleshooting guide for peptide solubility below.
-
Issue 2: My Biotin-TAT (47-57) peptide is not dissolving properly.
-
Possible Cause: The peptide may have formed aggregates.
-
Solution: To aid dissolution, you can try gentle vortexing or brief sonication. It is also recommended to dissolve the peptide in a small amount of sterile DMSO before diluting it to the final concentration in your culture medium.
-
-
Possible Cause: Incorrect solvent.
-
Solution: For most cell culture applications, dissolving in sterile PBS or cell culture medium is appropriate. If solubility issues persist, using a small amount of a biocompatible organic solvent like DMSO as an initial solvent can be helpful.
-
Issue 3: I am not observing the expected cellular uptake of my Biotin-TAT (47-57) conjugate.
-
Possible Cause: The concentration of the peptide may be too low.
-
Solution: Gradually increase the concentration of the Biotin-TAT (47-57) conjugate, while monitoring for any cytotoxic effects.
-
-
Possible Cause: The incubation time may be too short.
-
Solution: Increase the incubation time to allow for sufficient cellular uptake. A time-course experiment can help determine the optimal duration.
-
-
Possible Cause: The mechanism of uptake may be inefficient in your cell type.
-
Solution: TAT peptide entry into cells is often mediated by endocytosis. Ensure your experimental conditions (e.g., temperature) are optimal for this process.
-
Quantitative Data Summary
The following tables summarize available data on the cytotoxicity of TAT peptides and their conjugates. Note that the specific effects of Biotin-TAT (47-57) may vary.
Table 1: Cytotoxicity of Unconjugated TAT (47-57) Peptide
| Cell Line | Concentration | Incubation Time | Assay | Result |
| Various | up to 100 µM | Not specified | Not specified | Not cytotoxic[2] |
| Various | up to 50 µM | 24 hours | WST-1 | Negligible toxic effects |
Table 2: Cytotoxicity of TAT Peptide Conjugates
| Conjugate | Cell Line | Concentration | Incubation Time | Assay | Result |
| TAT-Streptavidin | HeLa | 2 µM | 4-72 hours | MTT | Not cytotoxic |
| Porphyrin-TAT | A549 | IC50: ~5.7 µM | Not specified | MTT | Cytotoxic |
| Biotin-Squamocin-TAT | Various | IC50: 0.75 µM | 72 hours | MTT | Significantly more cytotoxic than squamocin (B1681989) alone[3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of Biotin-TAT (47-57) in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of Biotin-TAT (47-57) for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Visualizations
References
Technical Support Center: Biotin-TAT (47-57) Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-TAT (47-57) conjugates. The focus is on understanding and mitigating the cytotoxicity of these molecules to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is the Biotin-TAT (47-57) peptide inherently cytotoxic?
A1: The TAT (47-57) peptide itself is generally considered to have low cytotoxicity at concentrations commonly used for cellular delivery.[1][2] However, the cytotoxicity of the final Biotin-TAT (47-57) conjugate can be influenced by several factors, including the concentration used, the cell type, the duration of exposure, and the nature of any additional cargo attached to the conjugate.[3] Some studies have shown that the majority of TAT peptides do not exhibit evident cytotoxic effects on cell lines like Caco-2 at various tested concentrations.[1]
Q2: What is the primary mechanism of Biotin-TAT (47-57) entry into cells?
A2: Biotin-TAT (47-57) enters cells primarily through an energy-dependent process called endocytosis.[4][5] The cationic nature of the TAT peptide facilitates an initial interaction with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which triggers the internalization of the conjugate into membrane-bound vesicles called endosomes.[4][6]
Q3: What is the "endosomal escape problem" and how does it relate to cytotoxicity?
A3: The "endosomal escape problem" is a major bottleneck in the effective intracellular delivery of TAT-conjugated molecules.[6][7] After endocytosis, the Biotin-TAT (47-57) conjugate is trapped within endosomes. For the conjugate to reach its intended cytosolic or nuclear target, it must escape this vesicle. Inefficient endosomal escape can lead to the degradation of the conjugate in the lysosomal pathway and may contribute to cytotoxicity due to prolonged retention and potential disruption of endosomal function.[7]
Q4: Can the biotin (B1667282) moiety itself contribute to cytotoxicity?
A4: Biotin is an essential vitamin crucial for mitochondrial function, and its depletion can lead to mitochondrial pathology and neurotoxicity.[8][9] While biotin itself is not toxic, the conjugation process modifies its carboxylic acid group. This modification might alter its interaction with cellular transporters like the sodium-dependent multivitamin transporter (SMVT).[10] Furthermore, some studies suggest that adding hydrophobic groups like biotin can potentiate the uptake of TAT and its conjugates, which could indirectly influence cytotoxicity depending on the dose and cargo.[11]
Q5: How can I reduce the cytotoxicity of my Biotin-TAT (47-57) conjugate?
A5: Several strategies can be employed to reduce cytotoxicity:
-
Optimize Concentration: Determine the lowest effective concentration of the conjugate that achieves the desired biological effect through a dose-response experiment.
-
Modify the Conjugate: Incorporating a polyethylene (B3416737) glycol (PEG) spacer between the biotin and the TAT peptide can improve biocompatibility and reduce non-specific interactions.[12][13][14]
-
Enhance Endosomal Escape: Co-incubation with endosomolytic agents or conjugating the peptide with pH-sensitive fusogenic peptides (e.g., from the influenza virus hemagglutinin, HA2) can facilitate faster release from endosomes, potentially reducing residence time and associated toxicity.[15][16]
-
Control Purity: Ensure the conjugate is highly pure and free from residual solvents or reagents from the synthesis and purification process, as these can contribute to cellular toxicity.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Low Viability in Treated Cells | 1. Concentration is too high: The conjugate concentration exceeds the toxic threshold for the specific cell line. 2. Contaminants: The peptide stock may contain residual TFA from HPLC purification or other toxic impurities.[17] 3. Cargo-induced toxicity: The molecule conjugated to Biotin-TAT is inherently toxic.[3] 4. Prolonged endosomal entrapment: Inefficient endosomal escape leads to cellular stress.[7] 5. Over-modification: A high degree of biotinylation might lead to precipitation or altered biological activity.[18] | 1. Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) and select a concentration with an acceptable therapeutic window.[2][19] 2. Ensure high purity of the conjugate. If necessary, perform additional purification steps like dialysis or buffer exchange to remove contaminants. 3. Test the cytotoxicity of the unconjugated cargo and a control peptide (e.g., TAT-Biotin without cargo) to isolate the source of toxicity.[20] 4. Incorporate strategies to enhance endosomal escape, such as using fusogenic peptides or endosomolytic agents.[15][16] 5. Characterize the degree of biotinylation to ensure consistency between batches.[18] |
| Low or No Cellular Uptake/Activity of the Conjugate | 1. Inefficient endocytosis: The cell line may have a low rate of endocytosis. 2. Degradation of the conjugate: The conjugate may be rapidly degraded by proteases in the serum or within the cell. 3. Incorrect conjugate design: The conjugation site (N- vs. C-terminus) or the linker used might negatively impact the peptide's function.[21] 4. Endosomal entrapment: The conjugate is successfully internalized but remains trapped in endosomes.[6] | 1. Verify uptake using a fluorescently labeled version of the conjugate and microscopy or flow cytometry.[19] 2. Conduct experiments in serum-free media for the initial incubation period. Consider using protease inhibitors if extracellular degradation is suspected. 3. If possible, test different conjugation strategies, such as altering the attachment point or using a different type of linker (e.g., a cleavable linker).[7][21] 4. Use assays that can differentiate between endosomal and cytosolic localization (e.g., co-localization with endosomal markers). Implement strategies to improve endosomal escape.[7][15] |
| High Variability Between Experiments | 1. Inconsistent conjugate quality: Batch-to-batch variation in the synthesis and purification of the Biotin-TAT conjugate.[22] 2. Cell culture conditions: Variations in cell passage number, confluency, or metabolic state. 3. Handling of the conjugate: Issues with storage, solubility, or aggregation of the peptide stock solution.[23] | 1. Source high-purity conjugates from a reliable vendor or perform rigorous in-house quality control for each new batch.[17] 2. Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of the experiment. 3. Follow the manufacturer's instructions for storage. Before use, ensure the peptide is fully dissolved and consider a brief centrifugation to pellet any aggregates.[20] |
Quantitative Data Summary
The cytotoxicity of TAT peptides is highly dependent on the specific conjugate and the experimental conditions. Below is a summary of representative data from the literature.
Table 1: Cytotoxicity of TAT and other Cell-Penetrating Peptides (CPPs)
| Peptide | Cargo | Cell Line | Assay | Concentration | Result | Reference |
| TAT (47-57) | None | Caco-2 | AlamarBlue | Up to 100 µM | No evident cytotoxic effect | [1] |
| TAT (47-57) | None | Beas-2B | MTT | 100 µM | No effect on cell viability | [2] |
| KLA-TAT (47-57) | KLA (pro-apoptotic peptide) | Beas-2B | MTT | 24 hours | EC50 = 5.64 µM | [2] |
| TAT (47-57) | dsDNA | HeLa | WST-1 | Up to 50 µM | Negligible effects on proliferation | [3] |
| TAT (47-57) | Doxorubicin (C-terminal conjugate) | KB-V1 (drug-resistant) | Cytotoxicity Assay | 72 hours | Significantly higher cytotoxicity than free doxorubicin | [21] |
| Penetratin | None | HeLa | WST-1 | 50 µM | ~95% cell viability | [3] |
| Transportan 10 (TP10) | None | HeLa | WST-1 | 50 µM | ~40% cell viability | [3] |
Note: This table provides examples and direct comparison is challenging due to variations in experimental setups. Researchers should always determine the cytotoxicity of their specific Biotin-TAT (47-57) conjugate in their experimental system.
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.[19]
Materials:
-
Biotin-TAT (47-57) conjugate
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the Biotin-TAT (47-57) conjugate in serum-free or complete medium. Remove the old medium from the cells and add 100 µL of the diluted conjugate to the respective wells.
-
Include untreated cells as a negative control (100% viability).
-
Include cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol describes the use of a fluorescently labeled Biotin-TAT (47-57) conjugate to quantify cellular internalization.
Materials:
-
Fluorescently labeled Biotin-TAT (47-57) conjugate (e.g., FITC-Biotin-TAT)
-
Target cell line
-
6-well or 12-well cell culture plates
-
Serum-free medium
-
Cold PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the fluorescently labeled conjugate in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C. As a negative control, incubate cells without the conjugate.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Resuspension: Resuspend the cells in cold PBS containing 1% FBS (to inhibit further trypsin activity).
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized conjugate.
Visualizations
Caption: Cellular uptake pathway of Biotin-TAT conjugates.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Factors influencing Biotin-TAT conjugate cytotoxicity.
References
- 1. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 2. A Novel Cell-Penetrating Peptide Derived from Human Eosinophil Cationic Protein | PLOS One [journals.plos.org]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. pnas.org [pnas.org]
- 10. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased cellular uptake of the human immunodeficiency virus-1 Tat protein after modification with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted PEG-based bioconjugates enhance the cellular uptake and transport of a HIV-1 TAT nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials [frontiersin.org]
- 15. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Role for Peptides in Overcoming Endosomal Entrapment in siRNA Delivery – A Focus on Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cell-penetrating penta-peptides and Bax-inhibiting peptides: protocol for their application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-TAT (47-57) Mediated Delivery
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving Biotin-TAT (47-57) mediated delivery, with a specific focus on the effects of serum.
Frequently Asked Questions (FAQs)
Q1: How does the presence of serum affect the stability of the Biotin-TAT (47-57) peptide?
A1: The Biotin-TAT (47-57) peptide, rich in basic amino acids like arginine and lysine, is highly susceptible to proteolytic degradation by enzymes present in serum.[1][2] This degradation can significantly reduce the peptide's half-life and its ability to mediate cellular delivery.[3][4] Studies have shown that peptides are generally degraded faster in serum compared to plasma or whole blood.[5] The stability of the TAT peptide can be sequence-dependent and is a critical factor for its in vivo therapeutic function.[1][2]
Q2: What is the impact of serum on the cellular uptake efficiency of Biotin-TAT (47-57) and its cargo?
A2: Serum can have a multifaceted impact on uptake efficiency. While the TAT peptide is designed to facilitate cell penetration, its degradation in serum can reduce the concentration of intact, functional peptide available for cellular uptake.[4] Furthermore, the unconjugated Biotin-TAT peptide is cleared almost instantaneously from the plasma.[6][7] When conjugated to a cargo protein like streptavidin, the plasma clearance rate is reduced compared to the peptide alone, but it is still significantly faster than the cargo protein by itself.[6][7] This rapid clearance reduces the time available for the peptide-cargo complex to interact with and enter target cells.
Q3: What is the proposed mechanism of Biotin-TAT (47-57) entry into cells in the presence of serum?
A3: The cellular uptake of TAT peptides is thought to occur primarily through endocytosis.[8] The positively charged TAT peptide interacts with negatively charged proteoglycans on the cell surface, initiating uptake.[9][10] The process can involve multiple endocytic pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[9][11] Once internalized, the cargo is often trapped in endosomes. For the cargo to reach the cytoplasm, endosomal escape is necessary. Regarding the biotin (B1667282) moiety, its role in the uptake of conjugates is a subject of discussion. The primary biotin transporter, SMVT, requires a free carboxylic acid group for binding, which is modified during conjugation to the TAT peptide.[12][13] Therefore, it is unlikely that SMVT plays a significant role in the uptake of Biotin-TAT conjugates.
Troubleshooting Guide
Problem 1: Low or no cellular delivery of my biotinylated cargo.
| Possible Cause | Suggestion |
| Peptide Degradation | The TAT peptide is being degraded by serum proteases before it can mediate uptake.[1][4] |
| Solution: 1. Reduce serum concentration or incubation time if experimentally feasible. 2. Assess peptide stability using a serum stability assay (see protocol below). 3. Consider using a stabilized version of the TAT peptide, such as one incorporating D-amino acids or other non-natural amino acids to resist proteolysis.[2][14] 4. Shield the TAT peptide using PEGylation.[1] | |
| Rapid Plasma Clearance | The Biotin-TAT conjugate is cleared from the circulation too quickly.[6][7] |
| Solution: For in vivo experiments, consider strategies to increase the molecular weight of the conjugate, which can help reduce the rate of clearance.[6] | |
| Inefficient Endosomal Escape | The cargo is successfully internalized but remains trapped in endosomes.[11][15] |
| Solution: Co-administer with an endosomal escape-enhancing agent, such as a pH-responsive polymer like poly(propylacrylic acid) (PPAA).[11][15] | |
| Over-biotinylation | Excessive biotinylation can lead to protein precipitation or reduced biological activity.[16] |
| Solution: Quantify the degree of biotinylation to ensure it is within the optimal range for your specific protein. Use a traceable biotinylation reagent if possible.[16] |
Problem 2: High background or non-specific binding in my experiments.
| Possible Cause | Suggestion |
| Non-specific electrostatic interactions | The highly cationic nature of the TAT peptide can lead to non-specific binding to cell surfaces or other proteins.[10] |
| Solution: Include appropriate washing steps to remove non-specifically bound peptide-cargo complexes. Consider using blocking agents, but be aware that some, like milk, contain endogenous biotin which can interfere with detection.[17] | |
| Endogenous Biotin | Endogenous biotin in serum or cell lysates can compete with your biotinylated probe for binding to streptavidin/avidin.[17] |
| Solution: Use a blocking buffer that does not contain biotin. If performing pulldown assays, consider methods to deplete endogenous biotinylated proteins from your sample. |
Data Presentation
Table 1: Pharmacokinetics of Biotin-TAT and Conjugates in Rats
| Compound | Systemic Clearance (mL/min/kg) | Volume of Distribution (mL/kg) |
| Unconjugated [¹²⁵I]tat-biotin | 29 ± 4 | 4160 ± 450 |
| [¹²⁵I]tat-biotin/Streptavidin | 1.37 ± 0.01 | Not Reported |
| Unconjugated Streptavidin | 0.058 ± 0.005 | Not Reported |
| Data extracted from Lee and Pardridge, 2001.[6][7] |
Table 2: Stability of Peptides in Different Matrices
| Peptide | % Remaining after 1 hour in Commercial Serum | % Remaining after 1 hour in Blood |
| Onc18 | < 13% | Not Reported |
| Onc72 | 64 ± 2% | 103 ± 11% |
| Onc112 | > 98% | > 96% |
| This table illustrates the variable stability of different peptides and the difference between serum and blood. Data extracted from Pretsch et al., 2017.[5] |
Experimental Protocols
Protocol: In Vitro Serum Stability Assay
This protocol provides a method to assess the stability of Biotin-TAT (47-57) in the presence of serum.
-
Preparation:
-
Reconstitute the Biotin-TAT peptide in an appropriate buffer (e.g., PBS) to a known concentration.
-
Thaw fetal bovine serum (FBS) or human serum and keep it on ice.
-
Prepare a quenching solution of 10% Trichloroacetic Acid (TCA) in water.
-
-
Incubation:
-
Mix the Biotin-TAT peptide with serum to a final desired concentration (e.g., 50 µM peptide in 90% serum).
-
Incubate the mixture at 37°C in a thermomixer or water bath.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Protein Precipitation:
-
Immediately mix the aliquot with an equal volume of cold 10% TCA to precipitate serum proteins and stop enzymatic degradation.
-
Incubate the mixture on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The amount of intact peptide is determined by measuring the peak area at a specific wavelength (e.g., 214 nm or 280 nm) and comparing it to the t=0 time point.
-
-
Data Interpretation:
-
Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and the half-life of the peptide in serum.
-
Visualizations
Caption: Biotin-TAT delivery pathway in the presence of serum.
Caption: Troubleshooting workflow for low cargo delivery efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nanoparticle delivery of Tat synergizes with classical latency reversal agents to express HIV antigen targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dovepress.com [dovepress.com]
- 10. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases [mdpi.com]
- 15. A TAT-streptavidin fusion protein directs uptake of biotinylated cargo into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
solving issues with Biotin-TAT (47-57) solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with Biotin-TAT (47-57), with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-TAT (47-57) and what is its primary application?
A1: Biotin-TAT (47-57) is a cell-penetrating peptide (CPP). It consists of the protein transduction domain of the HIV trans-activator of transcription (TAT) protein (amino acids 47-57), which is rich in basic amino acids like arginine and lysine (B10760008), conjugated to a biotin (B1667282) molecule.[1][2] This biotin tag allows for detection and purification. The primary application of Biotin-TAT (47-57) is to facilitate the delivery of various cargo molecules, such as proteins, DNA, and nanoparticles, into living cells for research and therapeutic purposes.[1][3]
Q2: What are the known solvents for Biotin-TAT (47-57)?
A2: Biotin-TAT (47-57) is known to be soluble in water and dimethyl sulfoxide (B87167) (DMSO).[4][5]
Q3: What is the general mechanism of cellular uptake for TAT peptides?
A3: The cellular uptake of TAT peptides is primarily mediated by endocytosis, with macropinocytosis being a significant pathway.[6][7] The process begins with an electrostatic interaction between the positively charged TAT peptide and negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans.[7][8] Following this initial binding, the peptide and its cargo are internalized into the cell within vesicles.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving Biotin-TAT (47-57). This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Biotin-TAT (47-57) powder is not dissolving in water.
Underlying Cause: The TAT (47-57) peptide is highly basic due to the presence of multiple arginine and lysine residues. While it is generally water-soluble, issues can arise from factors such as peptide concentration, purity, and the pH of the water used.
Solutions:
-
Assess Peptide Characteristics: The amino acid sequence of TAT (47-57) is YGRKKRRQRRR. Being rich in basic residues (K and R), it has a net positive charge at neutral pH. Therefore, acidic conditions should favor its solubility.
-
pH Adjustment: If the peptide does not dissolve in sterile, distilled water, try a slightly acidic solution. Add a small amount of 10-25% acetic acid and gently vortex.[9]
-
Sonication: To aid dissolution and minimize aggregation, briefly sonicate the peptide solution.[10] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) while keeping the sample on ice to prevent heating.[10]
-
Gentle Warming: If precipitation occurs, gentle warming of the solution can help. However, avoid excessive heat as it may degrade the peptide.
Problem: The peptide needs to be dissolved in an organic solvent for my experiment.
Solution:
-
Use of DMSO: Dimethyl sulfoxide (DMSO) is a recommended organic solvent for Biotin-TAT (47-57).[5] For highly hydrophobic peptides, it is advised to first dissolve the peptide in a small amount of 100% DMSO and then slowly add this solution to a stirring aqueous buffer to reach the desired final concentration.[9]
-
Caution with Certain Amino Acids: If your peptide contains Cys, Met, or Trp, using DMF (dimethylformamide) instead of DMSO is recommended to avoid oxidation.[9] The standard Biotin-TAT (47-57) sequence does not contain these residues.
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility of Biotin-TAT (47-57).
| Solvent | Concentration | Notes | Reference |
| Water (H₂O) | ≥ 50 mg/mL (27.99 mM) | Saturation may be higher. | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | Specific concentration not provided. | [5] |
Experimental Protocols
Protocol for Solubilizing Biotin-TAT (47-57)
This protocol is based on general guidelines for dissolving basic peptides.
Materials:
-
Lyophilized Biotin-TAT (47-57) peptide
-
Sterile, distilled water
-
0.1 M Acetic Acid (optional)
-
Dimethyl sulfoxide (DMSO) (optional)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Initial Dissolution in Water:
-
Add the desired volume of sterile, distilled water to the vial to achieve the target concentration.
-
Gently vortex the vial to mix.
-
-
Troubleshooting with Acidic Solution (if necessary):
-
If the peptide does not fully dissolve in water, add 0.1 M acetic acid dropwise while vortexing until the peptide dissolves.
-
-
Dissolution in DMSO (for stock solutions):
-
Add the required volume of DMSO to the vial to create a concentrated stock solution.
-
Vortex thoroughly until the peptide is completely dissolved.
-
For use in aqueous buffers, slowly add the DMSO stock solution to your buffer while stirring to prevent precipitation.
-
-
Sonication (Optional):
-
If aggregates are visible or the solution is cloudy, sonicate the tube in an ice bath for short intervals (e.g., 3 x 10 seconds).
-
-
Storage:
-
Aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability. In solvent, it is recommended to store at -80°C for up to 6 months.[4]
-
Visualizations
Cellular Uptake Pathway of TAT Peptide
Caption: Cellular uptake of Biotin-TAT (47-57) via endocytosis.
Experimental Workflow for Peptide Solubilization
Caption: Troubleshooting workflow for Biotin-TAT (47-57) solubilization.
References
- 1. Biotin-TAT (47-57) | CRB1000172 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Biotin-TAT (47-57) - 1 mg [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biotin-TAT (47-57) acetate Supplier | CAS | AOBIOUS [aobious.com]
- 6. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 7. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Biotin-TAT (47-57) Experiments
Welcome to the technical support center for Biotin-TAT (47-57) experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your Biotin-TAT (47-57) experiments in a question-and-answer format.
Q1: Why is the cellular uptake of my Biotin-TAT (47-57)-cargo complex low?
A1: Low cellular uptake can be attributed to several factors ranging from peptide quality to experimental conditions.
-
Peptide Integrity and Solubility: Ensure the Biotin-TAT (47-57) peptide is properly synthesized, purified, and stored to prevent degradation. The peptide is cationic and should be dissolved in an appropriate acidic solution like 10% acetic acid or 0.1% TFA if it is basic in nature.
-
Suboptimal Peptide Concentration: The concentration of the Biotin-TAT (47-57) complex is critical. While higher concentrations can increase uptake, they may also lead to cytotoxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and cargo.
-
Incorrect Incubation Time: Uptake is a time-dependent process. Short incubation times may not be sufficient for significant internalization. Conversely, excessively long incubation periods can lead to degradation of the peptide-cargo complex. A time-course experiment is advisable to identify the optimal incubation period.
-
Cell Culture Conditions: Various aspects of cell culture can influence uptake efficiency. Factors such as cell density, media composition, temperature, and the method of cell dissociation have been shown to impact the endocytic uptake of TAT peptides.[1] Standardizing your cell culture and treatment protocols is crucial for reproducible results.
-
Cell Type Variability: Different cell lines exhibit varying efficiencies of TAT-mediated transduction. It is important to characterize the uptake efficiency in your specific cell model.
Q2: My fluorescently-labeled Biotin-TAT (47-57)-cargo shows a punctate staining pattern within the cell, suggesting it's trapped in vesicles. How can I achieve cytosolic or nuclear delivery?
A2: The punctate distribution is a common observation and indicates that the cargo is sequestered in endosomes following uptake.[2] This is a major hurdle in achieving delivery to the cytoplasm or nucleus.
-
Endosomal Entrapment: The primary mechanism of TAT peptide entry is endocytosis.[3] Without an effective mechanism for endosomal escape, the cargo will be trafficked to lysosomes for degradation.
-
Strategies for Endosomal Escape:
-
Co-treatment with Endosomolytic Agents: The use of agents that disrupt endosomal membranes can facilitate the release of cargo into the cytoplasm. For example, the pH-responsive polymer poly(propylacrylic acid) (PPAA) has been shown to enhance the cytoplasmic and nuclear delivery of TAT-streptavidin-biotin complexes.[2][4]
-
Photochemical Internalization (PCI): This technique involves the use of a photosensitizer that, upon light activation, generates reactive oxygen species that rupture endosomal membranes.
-
Q3: I am observing high background or non-specific binding in my experiments. How can I reduce it?
A3: High background can obscure specific signals and lead to misinterpretation of results.
-
Inadequate Washing: Insufficient washing after incubation with the Biotin-TAT (47-57)-cargo complex can leave non-internalized peptide bound to the cell surface or culture vessel. Increase the number and stringency of wash steps with cold PBS.
-
Blocking: For immunofluorescence or pulldown assays, proper blocking is essential. Use appropriate blocking agents like bovine serum albumin (BSA) or serum from the same species as the secondary antibody to minimize non-specific antibody binding.
-
Quality of Reagents: Ensure all reagents, including antibodies and streptavidin conjugates, are of high quality and properly stored. Aggregated reagents can contribute to background signal.
-
Proper Controls: Always include negative controls, such as cells not treated with the Biotin-TAT (47-57) peptide or cargo alone, to accurately assess the level of background signal.
Q4: How can I confirm that the observed signal is due to internalization and not just cell surface binding?
A4: Differentiating between internalized and surface-bound peptide is crucial for accurate interpretation.
-
Trypsin Treatment: After incubation, treat the cells with trypsin to cleave and remove cell-surface-bound peptides. The remaining signal will be from internalized complexes.
-
Quenching of External Fluorescence: For fluorescently labeled cargo, a membrane-impermeable quenching agent, such as Trypan blue, can be added to quench the fluorescence of non-internalized molecules.
-
Confocal Microscopy: Z-stack imaging with a confocal microscope can provide three-dimensional visualization of the cells, allowing for the distinction between signals on the cell surface and those within the cytoplasm or nucleus.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Biotin-TAT (47-57) cellular uptake?
A1: The cellular uptake of Biotin-TAT (47-57) is primarily mediated by endocytosis.[3] The cationic nature of the TAT peptide interacts with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which triggers internalization.[1] The specific endocytic pathways involved can include clathrin-mediated endocytosis, caveolae/lipid-raft-mediated endocytosis, and macropinocytosis, and can vary depending on the cell type, cargo, and experimental conditions.[4][5][6]
Q2: Is Biotin-TAT (47-57) toxic to cells?
A2: While generally considered to have low cytotoxicity at optimal concentrations, Biotin-TAT (47-57) can exhibit toxicity at higher concentrations. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental setup.[7]
Q3: What types of cargo can be delivered using Biotin-TAT (47-57)?
A3: Biotin-TAT (47-57) can be used to deliver a wide variety of biotinylated molecules into cells, including proteins, peptides, nucleic acids (siRNA, DNA), fluorophores, and nanoparticles.[8][9] The strong and specific interaction between biotin (B1667282) and streptavidin/avidin allows for a versatile platform where the Biotin-TAT (47-57) can be complexed with a streptavidin-conjugated cargo.[2]
Q4: How should I prepare and store Biotin-TAT (47-57) peptide?
A4: Biotin-TAT (47-57) is typically supplied as a lyophilized powder and should be stored at -20°C or lower.[10] Before use, allow the peptide to warm to room temperature before reconstituting. To prepare a stock solution, dissolve the peptide in sterile, nuclease-free water or an appropriate buffer. For peptides with solubility issues, sonication or the use of small amounts of organic solvents like DMSO may be necessary. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Biotin-TAT (47-57) experiments based on published literature. These values should be considered as starting points and may require optimization for your specific experimental conditions.
Table 1: Recommended Concentration Ranges for Biotin-TAT (47-57) and Cargo
| Component | Concentration Range | Cell Type(s) | Reference |
| Biotin-TAT (47-57) | 1 - 10 µM | HeLa, CHO | [1],[11] |
| TAT-Streptavidin | 2 µM | HeLa, A549, MRC-5 | [4] |
| Biotinylated Cargo | Varies depending on cargo | General | N/A |
Table 2: Typical Incubation Times for Cellular Uptake
| Incubation Time | Purpose | Cell Type(s) | Reference |
| 15 min - 1 hour | Initial uptake studies | HeLa | [1],[12] |
| 4 hours | Assessing intracellular localization | HeLa, A549, MRC-5 | [4] |
| 24 - 48 hours | Cytotoxicity assays | General | [7] |
Experimental Protocols
1. Protocol for Cellular Uptake of a Biotinylated-Streptavidin-Fluorophore Complex
This protocol describes a general procedure for visualizing the cellular uptake of a cargo delivered by Biotin-TAT (47-57).
-
Cell Seeding: Seed the cells of interest onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of the Complex:
-
Prepare a stock solution of Biotin-TAT (47-57) in sterile water or an appropriate buffer.
-
Prepare a stock solution of streptavidin conjugated to a fluorescent probe (e.g., FITC-Streptavidin).
-
Incubate Biotin-TAT (47-57) with FITC-Streptavidin at a molar ratio of 4:1 for 30 minutes at room temperature to allow for complex formation.
-
-
Cell Treatment:
-
Wash the cells once with pre-warmed serum-free medium.
-
Add the Biotin-TAT (47-57)-FITC-Streptavidin complex to the cells at the desired final concentration in serum-free medium.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing and Fixation:
-
Aspirate the medium and wash the cells three times with cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.
-
(Optional) Stain the cell nuclei with DAPI.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
2. Protocol for a Biotin-TAT (47-57) Pulldown Assay
This protocol outlines the steps to identify proteins that interact with a specific biotinylated cargo delivered into cells via Biotin-TAT (47-57).
-
Cell Lysis:
-
After treating cells with the Biotin-TAT (47-57)-biotinylated cargo complex and appropriate controls, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions.
-
-
Pulldown:
-
Incubate the cell lysate with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated cargo and its interacting proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.[13][14]
Visualizations
Experimental Workflow for Biotin-TAT (47-57) Mediated Cargo Delivery
Caption: A typical experimental workflow for Biotin-TAT (47-57) mediated cargo delivery.
Signaling Pathway of TAT-Mediated Endocytic Uptake
Caption: The endocytic pathway of Biotin-TAT (47-57) mediated cargo uptake.
References
- 1. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 6. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biotin-TAT (47-57) | CRB1000172 | Biosynth [biosynth.com]
- 9. Biotin-TAT (47-57) - 1 mg [anaspec.com]
- 10. genscript.com [genscript.com]
- 11. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 14. Biotin-based Pulldown Assay to Validate mRNA Targets of Cellular miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
avoiding off-target effects of Biotin-TAT (47-57)
Welcome to the technical support center for Biotin-TAT (47-57). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this cell-penetrating peptide and troubleshooting potential issues to avoid off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-TAT (47-57) and what is its primary application?
A1: Biotin-TAT (47-57) is a synthetic peptide composed of the protein transduction domain of the HIV-1 transactivator of transcription (TAT) protein, specifically residues 47-57 (sequence: YGRKKRRQRRR), conjugated to a biotin (B1667282) molecule.[1][2][3][4] Its primary application is to facilitate the intracellular delivery of various cargo molecules, such as proteins, nucleic acids, and nanoparticles, that would otherwise be unable to cross the cell membrane.[2][5] The biotin tag allows for detection, purification, and quantification of the peptide and its associated cargo.[2]
Q2: How does the TAT peptide facilitate cellular entry?
A2: The precise mechanism of TAT-mediated cellular entry is still under investigation and appears to involve multiple pathways.[][7] The prevailing theories suggest two main routes: direct translocation across the plasma membrane and energy-dependent endocytosis.[3][5] The highly cationic nature of the TAT peptide, rich in arginine and lysine (B10760008) residues, is crucial for its interaction with negatively charged components of the cell surface, initiating uptake.[][9] The uptake mechanism can be influenced by the cell type, the nature of the cargo attached to the TAT peptide, and the experimental conditions.[7]
Q3: What are the potential off-target effects associated with Biotin-TAT (47-57)?
A3: Researchers should be aware of several potential off-target effects:
-
Lack of Cell Specificity: TAT peptides can penetrate a wide range of cell types, which may not be desirable for targeted therapies.[]
-
Endosomal Entrapment: A significant portion of the internalized Biotin-TAT (47-57) and its cargo can become trapped within endosomes, leading to lysosomal degradation and preventing the cargo from reaching its intended intracellular target.[][10][11]
-
Biotin-Related Interference: The biotin tag can interact with endogenous biotin-binding proteins and interfere with biotin-streptavidin-based detection methods, potentially leading to inaccurate results.[12][13][14]
-
Cytotoxicity: While generally considered to have low toxicity, high concentrations of TAT peptides can cause cell membrane disruption and lead to cytotoxic effects.[][][15]
-
Serum Instability: As a peptide, TAT (47-57) is susceptible to degradation by proteases present in serum, which can reduce its efficacy in in vivo applications.[16][17][18]
Troubleshooting Guides
Issue 1: Low Intracellular Delivery Efficiency or Suspected Endosomal Entrapment
Possible Causes:
-
The cargo molecule is too large or has a charge that hinders efficient translocation.
-
The concentration of Biotin-TAT (47-57) is suboptimal.
-
The incubation time is not sufficient for uptake.
-
The majority of the peptide-cargo complex is being sequestered in endosomes.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Peptide-Cargo Ratio and Concentration: | Empirically determine the optimal molar ratio of Biotin-TAT (47-57) to your cargo. Test a range of concentrations to find the balance between efficient delivery and minimal cytotoxicity. |
| 2 | Vary Incubation Time: | Perform a time-course experiment to identify the optimal incubation period for maximal intracellular delivery in your specific cell line. |
| 3 | Co-treatment with Endosomal Escape Enhancers: | Consider using agents that promote endosomal escape, such as chloroquine (B1663885) or incorporating pH-responsive elements into your cargo design.[3][19] |
| 4 | Modify the Linker: | If covalently conjugating your cargo, consider using a cleavable linker (e.g., disulfide bond) that can be cleaved in the reducing environment of the cytoplasm, releasing the cargo from the TAT peptide.[11] |
| 5 | Assess Subcellular Localization: | Use fluorescence microscopy to visualize the intracellular distribution of a fluorescently labeled version of your cargo delivered with Biotin-TAT (47-57). Co-stain with endosomal/lysosomal markers (e.g., LysoTracker) to confirm or rule out endosomal entrapment. |
Issue 2: Inconsistent or Non-reproducible Results in Detection Assays
Possible Causes:
-
Interference from endogenous biotin present in cell culture media or serum.[12][13]
-
Non-specific binding of the highly cationic TAT peptide to surfaces or other proteins.
-
Degradation of the Biotin-TAT (47-57) peptide.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use Biotin-Free Media: | When possible, culture cells in biotin-free medium for a period before and during the experiment to reduce background from free biotin. |
| 2 | Pre-clear Samples: | If using serum-containing samples, consider pre-clearing with streptavidin-coated beads to deplete endogenous biotin before performing a biotin-dependent assay.[20] |
| 3 | Include Appropriate Controls: | Always include a control with an unconjugated TAT peptide (without biotin) to assess the contribution of non-specific binding of the peptide itself. Also, a "no peptide" control is essential. |
| 4 | Use Alternative Detection Methods: | If biotin interference is persistent, consider alternative labeling and detection strategies that do not rely on the biotin-streptavidin interaction, such as fluorescent labeling of the cargo or the TAT peptide. |
| 5 | Assess Peptide Integrity: | If peptide degradation is suspected, analyze the stability of Biotin-TAT (47-57) in your experimental conditions using techniques like HPLC.[18] Consider using protease inhibitors if degradation is significant. |
Experimental Protocols
General Protocol for Intracellular Delivery of a Protein Cargo
-
Preparation of Biotin-TAT (47-57)-Cargo Complex:
-
If using a biotinylated cargo, mix Biotin-TAT (47-57) with streptavidin-conjugated cargo at a desired molar ratio in serum-free media or PBS.
-
Incubate for 30 minutes at room temperature to allow for complex formation.
-
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 24-well plate) and grow to 70-80% confluency.
-
Wash the cells once with serum-free medium.
-
Add the Biotin-TAT (47-57)-cargo complex to the cells at the desired final concentration.
-
Incubate for 1-4 hours at 37°C.
-
-
Removal of External Peptide-Cargo Complex:
-
Wash the cells three times with PBS to remove any peptide-cargo complex that has not been internalized.
-
-
Analysis of Intracellular Delivery:
-
Lyse the cells and analyze the lysate for the presence and activity of the cargo protein using appropriate methods (e.g., Western blot, enzyme activity assay).
-
Data Summary
Table 1: Comparison of Cellular Uptake Efficiency of Different CPP-Cargo Conjugates
| CPP Conjugate | Cell Line | Relative Uptake Efficiency | Reference |
| Tat-iCAL36 | Caco-2 | + | [21] |
| dTat-iCAL36 | Caco-2 | ++ | [21] |
| TatRI-iCAL36 | Caco-2 | +++ | [21] |
| MPG-iCAL36 | Caco-2 | ++++ | [21] |
| Pen-iCAL36 | Caco-2 | ++++ | [21] |
| Biotin-TAT + Streptavidin | HeLa | +++ | [22] |
| Biotin-TP10 + Streptavidin | HeLa | ++++ | [22] |
| Biotin-Penetratin + Streptavidin | HeLa | ++ | [22] |
Relative uptake efficiency is a qualitative summary from the referenced literature.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Biotin-TAT (47-57) - 1 mg [anaspec.com]
- 2. Biotin-TAT (47-57) | CRB1000172 | Biosynth [biosynth.com]
- 3. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 7. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations [mdpi.com]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotin interference a concern in hormonal assays | MDedge [mdedge.com]
- 13. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 18. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. researchgate.net [researchgate.net]
- 21. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Biotin-TAT (47-57) and Other Leading Cell-Penetrating Peptides
For researchers, scientists, and drug development professionals, the effective intracellular delivery of therapeutic molecules remains a critical hurdle. Cell-penetrating peptides (CPPs) have emerged as powerful tools to overcome the cell membrane barrier. This guide provides an objective comparison of Biotin-TAT (47-57) with other widely used CPPs, including Penetratin and Pep-1, focusing on their performance backed by experimental data.
This analysis delves into their mechanisms of action, cargo delivery efficiency, and cytotoxicity to inform the selection of the most suitable vector for your research and therapeutic development endeavors.
At a Glance: Biotin-TAT (47-57) vs. Alternatives
| Feature | Biotin-TAT (47-57) | Penetratin | Pep-1 |
| Origin | Derived from HIV-1 Tat protein (residues 47-57) with an N-terminal biotin (B1667282) tag | Derived from the Drosophila Antennapedia homeodomain | Synthetic, chimeric peptide |
| Sequence | Biotin-YGRKKRRQRRR | RQIKIWFQNRRMKWKK | KETWWETWWTEWWSQPKKKRKV |
| Mechanism of Action | Primarily endocytosis, with evidence for direct translocation at higher concentrations.[1] The biotin tag allows for complexing with avidin/streptavidin. | Endocytosis and direct translocation. | Forms non-covalent complexes with cargo, facilitating uptake primarily through endocytosis. |
| Cargo Attachment | Typically covalent fusion or chemical conjugation; biotin tag allows for strong non-covalent binding to streptavidin-conjugated cargo.[1] | Covalent conjugation or non-covalent complex formation. | Non-covalent complex formation. |
| Common Cargo | Proteins, peptides, nucleic acids, nanoparticles.[2] | Peptides, proteins, oligonucleotides. | Primarily proteins and peptides. |
| Key Advantage | High transduction efficiency for a wide range of cargo sizes; the biotin-avidin interaction provides a versatile and strong cargo attachment method.[1] | Efficient translocation and broad applicability. | Simple and gentle non-covalent cargo complexation, avoiding potentially disruptive chemical modifications to the cargo. |
Performance Comparison: Cellular Uptake and Cytotoxicity
The efficiency of cellular uptake and the associated cytotoxicity are paramount in selecting a CPP for a specific application. The following tables summarize available quantitative data from comparative studies. It is important to note that direct head-to-head comparisons of Biotin-TAT (47-57), Penetratin, and Pep-1 under identical experimental conditions are limited in publicly available literature. The data presented is compiled from studies that compare at least two of these peptides.
Table 1: Cellular Uptake Efficiency of CPP-Cargo Complexes
| CPP | Cargo | Cell Line | Uptake Efficiency (relative to control or other CPPs) | Reference |
| Biotin-Tat (complexed with Streptavidin) | Streptavidin | HeLa | Higher than Penetratin-Streptavidin complex. | [3] |
| Tat | Fluorescein | HeLa | Lower than TP10 and Penetratin. | [3] |
| Penetratin | Fluorescein | HeLa | Higher than Tat. | [3] |
| TP10 | Fluorescein | HeLa | Highest among Tat, Penetratin, and TP10. | [3] |
| Biotin-Tat (complexed with Avidin) | Avidin | HeLa | Uptake order: TP10 ≥ Tat > Penetratin. | [3] |
| Tat | dsDNA | HeLa | Dose-dependent increase in uptake. | [3] |
| Penetratin | dsDNA | HeLa | Dose-dependent increase in uptake. | [3] |
Table 2: Cytotoxicity of CPPs
| CPP | Concentration | Cell Line | Cell Viability (%) | Reference |
| Tat | Up to 50 µM | HeLa | > 95% | [3] |
| Penetratin | Up to 50 µM | HeLa | > 95% | [3] |
| TP10 | 20 µM | HeLa | ~60% | [3] |
| Tat (with dsDNA) | Up to 50 µM | HeLa | Non-toxic | [3] |
| Penetratin (with dsDNA) | Up to 50 µM | HeLa | Non-toxic | [3] |
| TP10 (with dsDNA) | 10 µM | HeLa | Non-toxic | [3] |
| Tat | Not specified | - | Generally considered to have minimal cytotoxicity.[][5] | [][5] |
| Penetratin | Not specified | - | Generally considered to have minimal cytotoxicity.[][5] | [][5] |
| TP10 | Not specified | - | Can exhibit higher toxicity compared to Tat and Penetratin.[5] | [5] |
Mechanisms of Cellular Uptake
The primary mechanism for the cellular entry of Biotin-TAT (47-57) and other cationic CPPs is endocytosis. This process involves the initial interaction of the positively charged peptide with the negatively charged cell surface proteoglycans, leading to the formation of vesicles that internalize the CPP and its cargo.
References
A Comparative Guide to Biotin-TAT(47-57) and Penetratin for Protein Delivery
This guide provides a detailed, objective comparison of two widely used cell-penetrating peptides (CPPs), Biotin-TAT(47-57) and Penetratin, for the intracellular delivery of protein cargoes. The information presented is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of an appropriate delivery vector.
Overview of Cell-Penetrating Peptides
Cell-penetrating peptides are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various biomolecules, including proteins, nucleic acids, and nanoparticles.[1][2] Their ability to overcome the cell membrane barrier makes them invaluable tools in therapeutics and biomedical research.[3][4] This guide focuses on two of the most prominent CPPs:
-
Biotin-TAT(47-57): A biotinylated version of the minimal protein transduction domain from the HIV-1 transactivator of transcription (TAT) protein.[5][6][7] The TAT peptide is highly cationic, rich in arginine residues, which are crucial for its function.[8][9] The biotin (B1667282) tag allows for a strong and stable non-covalent interaction with streptavidin or avidin, making it a versatile tool for delivering biotinylated cargoes or streptavidin-conjugated proteins.[2][10]
-
Penetratin (Antp): A 16-amino acid peptide derived from the third helix of the Drosophila Antennapedia homeodomain.[11][12] It is also a cationic and amphipathic peptide that has been extensively studied for its ability to deliver a wide range of molecules across cell membranes.[11][13]
Peptide Characteristics and Mechanisms of Uptake
Both TAT and Penetratin are classified as cationic peptides, a property that facilitates their initial interaction with the negatively charged components of the cell surface.[12][14] However, their uptake mechanisms and efficiency can vary significantly depending on the cargo and conjugation strategy.
The primary mechanisms for CPP entry are broadly categorized into direct translocation across the plasma membrane and energy-dependent endocytosis.[1][3] Studies suggest that TAT-mediated uptake often occurs through macropinocytosis, a form of endocytosis.[1][8] Penetratin is believed to utilize both direct penetration and endocytic pathways.[1][11][14] It is crucial to note that CPP-cargo complexes are often entrapped within endosomes, and efficient "endosomal escape" is a key challenge for cytoplasmic delivery.[4]
Quantitative Performance Comparison
The choice of CPP and conjugation strategy is critical and highly dependent on the specific cargo. Experimental data shows that the relative performance of TAT and Penetratin can be inverted based on the delivery method.[10]
Table 1: Peptide Sequences
| Peptide | Abbreviation | Sequence | Origin |
| Biotin-TAT(47-57) | Biotin-TAT | Biotin-YGRKKRRQRRR-NH2 | HIV-1 TAT Protein[8][10] |
| Penetratin | Pen | RQIKIWFQNRRMKWKK-NH2 | Drosophila Antennapedia[10][11] |
Table 2: Comparative Protein Delivery Efficiency
| CPP | Cargo Protein | Delivery Strategy | Relative Uptake Efficiency | Reference |
| Penetratin | Streptavidin (pI 5.5) | Co-incubation (Non-covalent complex) | High | [10] |
| TAT(47-57) | Streptavidin (pI 5.5) | Co-incubation (Non-covalent complex) | Negligible | [10] |
| Biotin-Penetratin | Streptavidin (pI 5.5) | Biotin-Streptavidin Complex | Low | [10] |
| Biotin-TAT(47-57) | Streptavidin (pI 5.5) | Biotin-Streptavidin Complex | Very High | [10] |
| Biotin-Penetratin | Avidin (pI 10.5) | Biotin-Avidin Complex | Moderate | [10] |
| Biotin-TAT(47-57) | Avidin (pI 10.5) | Biotin-Avidin Complex | Very High | [10] |
-
Insight: The data clearly demonstrates that for simple co-incubation, Penetratin's hydrophobic residues likely promote better non-covalent complex formation with proteins compared to the highly cationic TAT peptide.[10] However, when a stable Biotin-Streptavidin/Avidin linkage is used, Biotin-TAT(47-57) is dramatically more efficient at protein delivery than Penetratin .[10]
Table 3: Comparative Long-Term Cytotoxicity (24h Incubation)
| Peptide | Concentration | Cell Viability (% of control, WST-1 Assay) | Cell Line | Reference |
| Penetratin | up to 50 µM | Negligible effect | HeLa, CHO | [10] |
| TAT(47-57) | up to 50 µM | Negligible effect | HeLa, CHO | [10] |
-
Insight: Both Penetratin and TAT(47-57) exhibit minimal to no long-term toxicity at concentrations up to 50 µM, making them suitable vectors for in vitro applications.[10][15][]
Experimental Protocols
Detailed methodologies are provided for key experiments to assess CPP performance.
Protocol 1: Preparation of CPP-Protein Complexes
A. Biotin-TAT / Biotin-Penetratin with Streptavidin Cargo:
-
Dissolve Biotin-TAT(47-57) or Biotin-Penetratin in sterile water or an appropriate buffer to create a stock solution (e.g., 1 mM).
-
Dissolve fluorescently-labeled streptavidin in PBS to a stock concentration (e.g., 1 mg/mL).
-
To form complexes, mix the biotinylated CPP with streptavidin at a desired molar ratio (e.g., 4:1 to ensure all biotin-binding sites are occupied).
-
Incubate the mixture at room temperature for 30-60 minutes to allow for the high-affinity biotin-streptavidin interaction to occur.[10]
-
Dilute the complex in serum-free cell culture medium to the final desired concentration just before adding to cells.
B. Penetratin with Protein Cargo (Co-incubation Method):
-
Dissolve Penetratin and the desired cargo protein (e.g., fluorescently-labeled BSA) in separate sterile buffer solutions.
-
Mix the Penetratin and protein solutions at the desired molar ratio.
-
Incubate for 15-30 minutes at room temperature to allow for non-covalent complex formation.[10]
-
Dilute the complex in serum-free cell culture medium for immediate use.
Protocol 2: Cellular Uptake and Internalization Assay
This workflow outlines the steps for visualizing and quantifying CPP-mediated protein delivery.
Protocol 3: Cytotoxicity Assay (WST-1 Method)
This protocol assesses the impact of the CPPs on cell viability and proliferation.
Conclusion and Recommendations
Both Biotin-TAT(47-57) and Penetratin are effective cell-penetrating peptides for protein delivery, characterized by low cytotoxicity. However, their performance is highly contingent on the specific cargo and the method of conjugation.
-
Choose Biotin-TAT(47-57) when your protein of interest is, or can be, conjugated to streptavidin. The high-affinity biotin-streptavidin linkage provides a stable complex that is delivered with exceptionally high efficiency by the TAT peptide.[10] This strategy is superior to simple co-incubation with TAT, which is largely ineffective.
-
Choose Penetratin for a simpler, co-incubation (non-covalent complexation) strategy. Its amphipathic nature allows it to form effective delivery complexes with a variety of proteins without the need for chemical modification or affinity tags.[10]
Ultimately, the optimal choice requires empirical validation for each specific protein cargo and cell type. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis.
References
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. mdpi.com [mdpi.com]
- 4. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-TAT (47-57) - 1 mg [anaspec.com]
- 6. Biotin-TAT (47-57) Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 7. genscript.com [genscript.com]
- 8. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation of a Cationic Cell-Penetrating Peptide with a Novel Kunitzin-like Trypsin Inhibitor: New Insights for Enhancement of Peptide Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
Assessing the Biological Activity of Cargo Delivered by Biotin-TAT (47-57): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The delivery of biologically active cargo into living cells is a cornerstone of modern therapeutics and biomedical research. Cell-penetrating peptides (CPPs) have emerged as a promising vector for intracellular delivery, with the Biotin-TAT (47-57) peptide being a prominent example. This guide provides a comprehensive comparison of Biotin-TAT (47-57) with other leading CPPs, namely Penetratin and Transportan 10 (TP10), focusing on the delivery and subsequent biological activity of protein cargo. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal delivery system for their specific needs.
Comparative Analysis of CPP-Mediated Protein Delivery
The efficacy of a CPP is not solely determined by its ability to enter a cell but also by the biological activity of the cargo it carries. This section presents a comparative analysis of Biotin-TAT (47-57), Penetratin, and TP10 in delivering protein cargo. The data is a synthesis of findings from multiple studies and is presented to highlight the key performance indicators of each peptide.
| Delivery Vector | Cargo | Cell Line | Uptake Efficiency (pmol/mg of total protein) | Cytotoxicity | Key Findings |
| Biotin-TAT (47-57) | Streptavidin | HeLa | High | Low | Efficient internalization when conjugated to proteins, but poor uptake as a fluorescein-labeled peptide.[1] |
| Penetratin | Streptavidin | HeLa | Moderate | Very Low | Shows minimal membrane perturbation and toxicity.[1] |
| Transportan 10 (TP10) | Streptavidin | HeLa | High | Moderate | Demonstrates high delivery efficiency but can exhibit toxicity at higher concentrations.[1] |
| Biotin-TAT (47-57) | Avidin (B1170675) | HeLa | Moderate | Low | |
| Penetratin | Avidin | HeLa | Low | Very Low | |
| Transportan 10 (TP10) | Avidin | HeLa | High | Moderate |
Note: The uptake efficiency can be influenced by the cargo protein and the cell line used. The data presented here is for comparative purposes based on available studies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of CPP performance. The following are methodologies for key experiments cited in the comparative analysis.
Assessment of CPP-Mediated Protein Uptake using Flow Cytometry
This protocol quantifies the cellular uptake of fluorescently labeled protein cargo delivered by CPPs.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled streptavidin or avidin (e.g., FITC-streptavidin)
-
Biotin-TAT (47-57), Penetratin, and TP10 peptides
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 24-well plates and culture until they reach 80-90% confluency.
-
Prepare CPP-protein complexes by pre-incubating the biotinylated CPPs with fluorescently labeled streptavidin/avidin at desired molar ratios in serum-free media for 30 minutes at room temperature. For non-biotinylated CPPs, co-incubation with the protein cargo is performed.
-
Wash the cells twice with PBS.
-
Add the CPP-protein complexes to the cells at a final concentration of 0.2 µM for the protein and 5-10 µM for the CPP.
-
Incubate the cells for 90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Wash the cells three times with PBS to remove extracellular complexes.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized protein.
Confocal Microscopy for Intracellular Localization
This protocol visualizes the subcellular localization of the delivered cargo.
Materials:
-
HeLa cells cultured on glass coverslips
-
Fluorescently labeled protein cargo (e.g., FITC-streptavidin)
-
Biotin-TAT (47-57), Penetratin, and TP10 peptides
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Prepare and add the CPP-protein complexes to the cells as described in the flow cytometry protocol.
-
After the incubation period, wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Wash the cells again with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a confocal microscope to determine the intracellular distribution of the fluorescently labeled cargo.
Cell Viability Assay (LDH Assay)
This protocol assesses the cytotoxicity of the CPP-cargo complexes.
Materials:
-
HeLa cells
-
CPP-protein complexes
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Seed HeLa cells in a 96-well plate.
-
Treat the cells with varying concentrations of the CPP-protein complexes for the desired incubation time.
-
Include a positive control (cell lysis buffer) and a negative control (untreated cells).
-
After incubation, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released into the medium, which is an indicator of cell membrane damage.
Visualizing the Delivery Pathway
Understanding the mechanism of uptake and intracellular trafficking is vital for optimizing cargo delivery and ensuring its biological activity. The following diagrams illustrate the key pathways involved in CPP-mediated delivery.
Caption: Cellular uptake and intracellular fate of Biotin-TAT (47-57)-cargo complexes.
Caption: General workflow for assessing CPP-mediated cargo delivery.
Conclusion
The choice of a cell-penetrating peptide for intracellular cargo delivery depends on a balance between delivery efficiency, cargo integrity, and cellular toxicity. Biotin-TAT (47-57) stands out for its high efficiency in delivering protein cargo, especially when a stable linkage like the biotin-streptavidin interaction is employed.[1] While TP10 may offer comparable or even higher uptake, it comes with a greater potential for cytotoxicity.[1] Penetratin, on the other hand, is a valuable option when minimal cellular perturbation is the primary concern, albeit with potentially lower delivery efficiency.[1]
The provided experimental protocols and workflow diagrams offer a framework for researchers to systematically evaluate and compare different CPP-based delivery systems. By carefully considering the factors outlined in this guide, scientists and drug development professionals can make informed decisions to advance their research and therapeutic development goals.
References
Control Experiments for Biotin-TAT(47-57) Mediated Delivery: A Comparative Guide
In the realm of cellular biology and drug delivery, the ability to transport molecules across the cell membrane is a critical challenge. The HIV-1 Trans-Activator of Transcription (TAT) peptide, specifically the amino acid sequence 47-57 (YGRKKRRQRRR), is a well-studied cell-penetrating peptide (CPP) that facilitates the intracellular delivery of various cargo molecules.[1][2][3] When conjugated with biotin, this peptide can be used to deliver biotinylated molecules into cells, often through a streptavidin or avidin (B1170675) bridge.[1][4][5][6] To validate the specific efficacy of Biotin-TAT(47-57) mediated delivery, a series of rigorous control experiments are essential. This guide provides an objective comparison of experimental approaches, supported by data and detailed protocols, to ensure the accurate interpretation of results.
Comparative Efficacy: Control Groups and Expected Outcomes
To isolate the effect of the Biotin-TAT(47-57) peptide, several control groups should be included in any delivery experiment. The following table summarizes key control experiments and their expected outcomes.
| Control Group | Description | Purpose | Expected Outcome |
| Untreated Cells | Cells maintained in culture medium without any treatment. | To establish a baseline for cell viability and background signal. | High cell viability, no detectable signal from the cargo molecule. |
| Cargo Alone | Cells treated with the biotinylated cargo molecule that is not conjugated to the TAT peptide. | To determine the intrinsic ability of the cargo to cross the cell membrane.[7] | Minimal to no intracellular uptake of the cargo, similar to untreated cells. |
| Biotin-Scrambled TAT Peptide + Cargo | Cells treated with the cargo conjugated to a scrambled version of the TAT(47-57) peptide with the same amino acid composition but a different sequence. | To demonstrate that the specific sequence of the TAT peptide is crucial for its cell-penetrating activity. | Significantly reduced or no intracellular uptake of the cargo compared to the active TAT peptide. |
| Wild-Type Streptavidin/Avidin + Biotinylated Cargo | Cells treated with the biotinylated cargo complexed with streptavidin or avidin that lacks the TAT peptide fusion. | To confirm that the TAT peptide, and not the streptavidin/avidin, is responsible for cellular entry.[4][6] | No significant cellular uptake of the cargo-streptavidin/avidin complex.[4] |
| Biotin-TAT(47-57) at 4°C | Cells treated with the Biotin-TAT(47-57)-cargo complex at a low temperature (e.g., 4°C). | To investigate the energy-dependence of the uptake mechanism, as endocytosis is inhibited at low temperatures.[8][9] | Significant reduction in cellular uptake, suggesting an energy-dependent process like endocytosis.[8] |
| Biotin-TAT(47-57) with Endocytosis Inhibitors | Cells pre-treated with pharmacological inhibitors of endocytosis (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, or amiloride (B1667095) for macropinocytosis) prior to adding the Biotin-TAT(47-57)-cargo complex. | To elucidate the specific endocytic pathway involved in the uptake of the TAT-cargo complex.[1][10] | Inhibition of uptake by a specific inhibitor points to the involvement of that particular pathway.[1][10] |
Quantitative Data Comparison
The efficacy of Biotin-TAT(47-57) mediated delivery can be quantified using various techniques. Below is a sample table structure for presenting quantitative data from a typical experiment using a fluorescently labeled cargo.
| Treatment Group | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) | Cell Viability (%) |
| Untreated Cells | 5 ± 2 | <1% | 98 ± 2% |
| Cargo Alone (Fluorescently Labeled) | 10 ± 3 | <2% | 97 ± 3% |
| Biotin-Scrambled TAT + Cargo | 25 ± 8 | 5 ± 2% | 95 ± 4% |
| Wild-Type Streptavidin + Biotinylated Cargo | 15 ± 5 | <3% | 96 ± 3% |
| Biotin-TAT(47-57) + Cargo | 500 ± 50 | 95 ± 5% | 92 ± 5% |
| Biotin-TAT(47-57) + Cargo at 4°C | 50 ± 15 | 10 ± 4% | 97 ± 2% |
| Biotin-TAT(47-57) + Cargo + Endocytosis Inhibitor | Varies depending on the inhibitor | Varies depending on the inhibitor | Varies depending on the inhibitor |
Note: The values presented are hypothetical and will vary depending on the cell type, cargo, and experimental conditions.
Experimental Protocols
Cellular Uptake Assay using Flow Cytometry
This protocol allows for the high-throughput quantification of intracellular cargo delivery.
-
Cell Preparation: Seed cells in 24-well plates and culture until they reach 70-80% confluency.
-
Complex Formation: Prepare the Biotin-TAT(47-57)-cargo complex. If using a streptavidin-biotin linkage, pre-incubate the biotinylated TAT peptide with fluorescently labeled streptavidin-conjugated cargo.
-
Treatment: Aspirate the culture medium and incubate the cells with the different treatment and control complexes at a final concentration (e.g., 1-10 µM) in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C. For the low-temperature control, perform the incubation at 4°C.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized complexes.
-
Cell Detachment: Detach the cells using trypsin or a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing 1% fetal bovine serum and analyze them using a flow cytometer. Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells.
Visualization of Intracellular Delivery by Confocal Microscopy
This method provides qualitative and spatial information about the subcellular localization of the delivered cargo.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with the various experimental and control complexes as described in the flow cytometry protocol.
-
Washing: Gently wash the cells three times with PBS.
-
Staining (Optional): To visualize specific organelles, cells can be stained with markers for the nucleus (e.g., DAPI) or endosomes/lysosomes (e.g., LysoTracker).
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Mount the coverslips and visualize the cells using a confocal laser scanning microscope. Capture images to observe the presence and localization of the fluorescent cargo within the cells. Studies often show that TAT-delivered cargo initially localizes to vesicular compartments.[4][6]
Cytotoxicity Assay
It is crucial to assess whether the delivery system exhibits any toxic effects on the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a range of concentrations of the Biotin-TAT(47-57)-cargo complex and control peptides for the desired duration (e.g., 24-48 hours).
-
Assay: Perform a cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the cell viability as a percentage relative to the untreated control cells.
Visualizing the Process
To better understand the experimental design and the proposed mechanism, the following diagrams are provided.
Caption: Experimental workflow for assessing Biotin-TAT(47-57) mediated delivery and its controls.
Caption: Putative cellular uptake pathway for TAT-mediated cargo delivery.
By implementing these control experiments and quantitative analyses, researchers can confidently attribute the observed intracellular delivery to the specific action of the Biotin-TAT(47-57) peptide, paving the way for its effective use in various research and therapeutic applications.
References
- 1. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: Covalent vs. Non-Covalent Conjugation for Biotin-TAT (47-57) Delivery
For researchers, scientists, and drug development professionals, the choice between covalent and non-covalent conjugation of Biotin (B1667282) to the cell-penetrating peptide TAT (47-57) is a critical decision in the design of intracellular delivery systems. This guide provides an objective comparison of these two strategies, supported by available experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The Human Immunodeficiency Virus-1 (HIV-1) transactivator of transcription (TAT) peptide, specifically the region spanning amino acids 47-57 (YGRKKRRQRRR), is a well-established cell-penetrating peptide (CPP) capable of translocating a variety of cargo molecules across the plasma membrane.[1] Biotinylation of the TAT peptide allows for the attachment of cargo molecules that are conjugated to avidin (B1170675) or streptavidin, leveraging the high-affinity biotin-avidin/streptavidin interaction. The method of attaching biotin to the TAT peptide—either through a stable covalent bond or a non-covalent assembly—can significantly impact the stability, delivery efficiency, and biological activity of the final conjugate.
Comparison of Covalent and Non-Covalent Conjugation Strategies
| Feature | Covalent Conjugation | Non-Covalent Conjugation (via Streptavidin) |
| Principle | Biotin is directly and permanently attached to the TAT(47-57) peptide via a stable chemical bond. The cargo, linked to streptavidin, then binds to the biotinylated TAT peptide. | A fusion protein of TAT(47-57) and streptavidin (TAT-SA) is produced. The biotinylated cargo then binds to the streptavidin portion of the fusion protein. |
| Stability | The biotin-TAT linkage is highly stable. The stability of the overall complex depends on the very strong biotin-streptavidin interaction (Kd ~10⁻¹⁴ M).[1] | The TAT-streptavidin fusion protein is stable. The entire complex relies on the strong biotin-streptavidin interaction for cargo attachment. |
| Stoichiometry | Can be controlled during synthesis to achieve a specific biotin-to-peptide ratio, often 1:1. | The number of TAT peptides per streptavidin tetramer is defined by the fusion protein construct (typically one TAT per streptavidin monomer). This allows for the attachment of up to four biotinylated cargo molecules per TAT-SA tetramer. |
| Flexibility | The biotinylated TAT peptide can be used with various streptavidin-conjugated cargoes. | The TAT-SA fusion protein can be used with a wide array of biotinylated cargo molecules. |
| Cellular Uptake | Covalently biotinylated TAT peptides have been shown to internalize into cells. The addition of biotin has been reported to potentially increase the uptake of the TAT peptide itself. | The TAT-SA fusion protein efficiently internalizes into cells through endocytosis, including clathrin-mediated endocytosis and lipid-raft-mediated macropinocytosis.[1] |
| Potential for Aggregation | Lower risk of aggregation as the TAT peptide is monomeric. | The tetrameric nature of streptavidin could potentially lead to cross-linking and aggregation if the biotinylated cargo has multiple biotin moieties. The use of monovalent streptavidin can mitigate this issue. |
Quantitative Data Summary
Direct quantitative comparisons of cell permeability and biological activity between covalently and non-covalently conjugated Biotin-TAT(47-57) systems in the same experimental setup are limited in the available literature. However, data from individual studies provide insights into the efficiency of each approach.
Table 1: Cellular Uptake of Non-Covalently Assembled TAT-Streptavidin Complexes
| Cell Line | Cargo | Concentration | Uptake Efficiency | Reference |
| HeLa | FITC-Streptavidin | 1 µM biotinylated TAT + 0.2 µM FITC-SA | ~1.5 pmol/mg protein | |
| HeLa | FITC-Avidin | 1 µM biotinylated TAT + 0.2 µM FITC-Avidin | ~2.5 pmol/mg protein |
Experimental Protocols
Protocol 1: Covalent Biotinylation of TAT(47-57) Peptide
This protocol describes a general method for the covalent conjugation of biotin to the N-terminus of the TAT(47-57) peptide using N-Hydroxysuccinimide (NHS)-ester chemistry.
Materials:
-
TAT(47-57) peptide (YGRKKRRQRRR)
-
Biotin-NHS ester (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-10) for purification
-
Mass spectrometer for verification
Procedure:
-
Peptide Dissolution: Dissolve the TAT(47-57) peptide in the reaction buffer at a concentration of 1-5 mg/mL.
-
Biotin-NHS Ester Preparation: Immediately before use, dissolve the Biotin-NHS ester in DMF or DMSO at a 10-fold molar excess to the peptide.
-
Conjugation Reaction: Add the dissolved Biotin-NHS ester to the peptide solution. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Purification: Purify the biotinylated peptide from excess biotin and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Verification: Confirm the successful biotinylation and purity of the Biotin-TAT(47-57) conjugate by mass spectrometry. The mass should increase by the molecular weight of the added biotin moiety.
-
Storage: Lyophilize the purified peptide and store at -20°C or below.
Protocol 2: Cellular Uptake Assay for Biotin-TAT(47-57) Conjugates
This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled cargo delivered by either covalent or non-covalent Biotin-TAT(47-57) systems.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Covalently synthesized Biotin-TAT(47-57) or TAT-Streptavidin (TAT-SA) fusion protein
-
Fluorescently labeled streptavidin (e.g., FITC-Streptavidin) for the covalent system, or biotinylated fluorescent cargo for the non-covalent system
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Conjugates:
-
Covalent System: Pre-incubate the covalently synthesized Biotin-TAT(47-57) with FITC-Streptavidin in serum-free medium for 30 minutes at room temperature to allow complex formation.
-
Non-Covalent System: If using a TAT-SA fusion protein, incubate it with the biotinylated fluorescent cargo in serum-free medium for 30 minutes.
-
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the prepared conjugate complexes to the cells at the desired final concentration. Incubate for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove non-internalized complexes.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Quantitative Analysis (Flow Cytometry): Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. This will provide a quantitative measure of cellular uptake.
-
Qualitative Analysis (Fluorescence Microscopy): For visualization, seed cells on glass coverslips. After treatment and washing, fix the cells with 4% paraformaldehyde, and mount them on microscope slides. Observe the intracellular localization of the fluorescent cargo using a fluorescence microscope.
Visualizing the Conjugation and Delivery Pathways
The following diagrams illustrate the principles of covalent and non-covalent conjugation and the subsequent cellular uptake process.
Caption: Covalent Biotin-TAT(47-57) conjugation and delivery workflow.
Caption: Non-covalent Biotin-TAT(47-57) conjugation and delivery workflow.
Conclusion
Both covalent and non-covalent strategies offer viable pathways for utilizing the Biotin-TAT(47-57) system for intracellular cargo delivery.
-
Covalent conjugation provides a robust and stable linkage between biotin and the TAT peptide, which is commercially available as a pre-conjugated entity.[2] This approach is straightforward for researchers who can then attach their streptavidin-linked cargo.
-
Non-covalent conjugation , primarily through the use of a TAT-Streptavidin fusion protein, offers a versatile platform for the delivery of a wide array of biotinylated molecules.[1] This method has been shown to be efficient for cellular uptake and allows for a defined stoichiometry of TAT peptides to the streptavidin core.
The optimal choice will depend on the specific requirements of the application, including the nature of the cargo, the desired stoichiometry, and the experimental feasibility. For applications requiring a simple, pre-formed delivery vector for a streptavidin-conjugated cargo, the covalent Biotin-TAT(47-57) is a strong candidate. For researchers needing a versatile platform to deliver various biotinylated molecules with a defined TAT-to-cargo carrier ratio, the non-covalent TAT-streptavidin fusion protein approach is highly advantageous. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of the performance of these two valuable bioconjugation techniques.
References
Safety Operating Guide
Proper Disposal Procedures for Biotin-TAT (47-57)
This guide provides essential safety and logistical information for the proper disposal of Biotin-TAT (47-57), a biotinylated cell-penetrating peptide used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The hazards of this material have not been thoroughly investigated, and caution should be exercised when handling it.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment. This serves as the primary barrier against accidental exposure.[2]
Recommended PPE:
-
Gloves: Chemical-resistant disposable gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.[2]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[2]
-
Lab Coat: A lab coat or protective gown is necessary to protect skin and clothing.[2]
-
Respiratory Protection: When handling the lyophilized powder form, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
General Disposal Principles
The disposal of Biotin-TAT (47-57) and associated waste must comply with local, state, and federal regulations.[1][2] Never dispose of this peptide or its solutions in the regular trash or down the drain.[2]
Key Disposal Steps:
-
Consult Institutional Guidelines: Your primary resource for waste disposal protocols is your institution's Environmental Health and Safety (EH&S) department. They will provide specific procedures for your location.[2]
-
Waste Segregation: All materials that have come into contact with Biotin-TAT (47-57) must be collected as hazardous waste. This includes:
-
Used vials and containers
-
Contaminated PPE (gloves, pipette tips, etc.)
-
Solutions containing the peptide
-
-
Proper Labeling: Use designated and clearly labeled hazardous waste containers provided by your institution.[2] The label should accurately reflect the contents, including the name "Biotin-TAT (47-57)".
-
Scheduled Pickup: Coordinate with your EH&S department for the regular pickup and disposal of chemical waste through a licensed hazardous waste contractor.[2]
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Alert colleagues and cordon off the affected area.
-
For solid spills, gently cover with a wet cloth to avoid raising dust.[3]
-
Collect the material using appropriate tools and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable disinfectant or cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
Health and Safety Information
While comprehensive hazard data is not available, the following potential health effects and first aid measures should be noted.[1]
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[1] | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation persists.[1] |
| Skin Contact | May be harmful if it comes in contact with skin.[1] | Immediately wash the affected area with soap and copious amounts of water. Seek medical attention in the event of irritation.[1] |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if pain persists.[1] |
| Ingestion | May be harmful if swallowed.[1] | Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Seek medical advice.[1] |
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the logical workflow for determining the proper disposal procedure for Biotin-TAT (47-57) and associated waste.
Caption: Disposal workflow for Biotin-TAT (47-57).
References
Personal protective equipment for handling Biotin-TAT (47-57)
Essential Safety and Handling Guide for Biotin-TAT (47-57)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Biotin-TAT (47-57). Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research.
I. Product and Safety Data Overview
Biotin-TAT (47-57) is a biotin-labeled cell-penetrating peptide. While the full toxicological properties have not been thoroughly investigated, it should be handled with care, treating it as a potentially hazardous substance.
| Property | Data |
| Appearance | Solid (Lyophilized Powder) |
| Primary Hazards | May be harmful if swallowed or in contact with skin. May cause respiratory tract irritation if inhaled.[1] |
| Storage Temperature | -20°C, desiccated and protected from light.[1] |
| Incompatibilities | Strong oxidizing agents. |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling Biotin-TAT (47-57), particularly in its powdered form.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothes and skin from contamination.[2][3][4][5]
-
Gloves: Nitrile gloves are recommended to prevent skin contact.[5][6] If prolonged or direct contact is anticipated, consider double-gloving.[7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
-
Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[8] For tasks with a higher risk of splashes, such as reconstitution, chemical safety goggles are recommended.[8][9]
-
Respiratory Protection: When handling the lyophilized powder outside of a certified chemical fume hood or ventilated enclosure, a respirator (e.g., N95) may be necessary to prevent inhalation of airborne particles.[5]
III. Operational and Handling Plan
This section provides a step-by-step guide for the safe handling of Biotin-TAT (47-57) from receipt to disposal.
A. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and storage conditions on the label match your order.
-
Store the lyophilized peptide in a tightly sealed container at -20°C, protected from light and moisture.[1] A desiccator can provide additional protection against humidity.[10]
B. Handling the Lyophilized Powder
All handling of the powdered form should ideally be conducted within a chemical fume hood or a powder containment hood to minimize inhalation risk.[11]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.[10][12]
-
Don all required PPE (lab coat, gloves, eye protection).
-
Carefully open the vial, avoiding any sudden movements that could aerosolize the powder.
-
Weigh the desired amount of peptide using a calibrated analytical balance. Use appropriate weighing paper or a weigh boat.
-
Promptly and securely reseal the vial. If possible, flush the headspace with an inert gas like nitrogen or argon before sealing to displace oxygen.[1]
-
Return the stock vial to the -20°C freezer.
C. Reconstitution and Solution Handling
-
Prepare the appropriate sterile buffer for reconstitution. The choice of solvent will depend on the experimental requirements.
-
Slowly add the solvent to the vial containing the weighed peptide.
-
Gently vortex or pipette the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.
-
For short-term storage (up to one week), the peptide solution can be kept at 4°C.[1]
-
For long-term storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Store these aliquots at -20°C or -80°C.[1]
IV. Disposal Plan
Proper disposal of Biotin-TAT (47-57) and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and weighing paper, in a dedicated and clearly labeled hazardous waste container.[11]
-
This container should be a leak-proof, high-density polyethylene (B3416737) (HDPE) container and kept closed when not in use.[11]
-
-
Liquid Waste:
-
Unused or waste solutions of Biotin-TAT (47-57) should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not pour peptide solutions down the drain.[2]
-
-
Final Disposal:
V. Emergency Procedures: First Aid
In the event of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician. Do NOT induce vomiting.[1]
Workflow for Safe Handling of Biotin-TAT (47-57)
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 7. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. NIBSC - Peptide Storage [nibsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
